3-Bromo-5-chloropyrazine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXVZUADRMZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595940 | |
| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440124-25-4 | |
| Record name | 3-Bromo-5-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-chloropyrazine-2-carbonitrile chemical properties
An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound, a key intermediate for researchers, scientists, and professionals in drug development.
Chemical Properties and Identifiers
This compound is a halogenated heterocyclic compound. Its structure incorporates a pyrazine ring, which is a common scaffold in medicinal chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 440124-25-4[1][2] |
| Molecular Formula | C₅HBrClN₃[1] |
| Synonyms | 2-Pyrazinecarbonitrile, 3-bromo-5-chloro- |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 218.44 g/mol [1][3] |
| Monoisotopic Mass | 216.90424 u[1] |
| ACD/LogP | 1.77[1] |
| Polar Surface Area | 49.57 Ų[1] |
| Hydrogen Bond Acceptors | 3[1] |
| Hydrogen Bond Donors | 0[1] |
| Vapor Pressure | 0.001 mmHg at 25°C[1] |
| Enthalpy of Vaporization | 54.956 kJ/mol[1] |
| Index of Refraction | 1.636[1] |
| Molar Refractivity | 39.466 cm³[1] |
| Molar Volume | 110.144 cm³[1] |
| Surface Tension | 82.862 dyne/cm[1] |
| Flash Point | 141°C[2] |
Synthesis and Reactivity
The primary synthetic route to this compound is via a Sandmeyer reaction.[3][4] This classic transformation in organic chemistry is used to convert an aryl amine into an aryl halide through the formation of a diazonium salt intermediate.
Synthetic Pathway
The synthesis starts from 3-Amino-5-chloropyrazine-2-carbonitrile. This precursor is treated with a diazotizing agent, such as tert-butyl nitrite, to form an in-situ diazonium salt. Subsequent reaction with a bromine source, like copper(II) bromide, yields the final product.
Experimental Protocol: Sandmeyer Reaction
While a detailed, step-by-step protocol for this specific synthesis is not publicly available, a general procedure based on the cited literature involves the following steps:[3]
-
Diazotization: The starting material, 3-Amino-5-chloropyrazine-2-carbonitrile, is dissolved in a suitable organic solvent. tert-Butyl nitrite is added to the solution to initiate the formation of the diazonium salt. This step is typically carried out at reduced temperatures to ensure the stability of the diazonium intermediate.
-
Halogenation: Copper(II) bromide is introduced to the reaction mixture. The mixture is then heated, typically to around 65°C, to facilitate the substitution of the diazonium group with a bromine atom.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent.
-
Purification: The final product is purified using techniques such as column chromatography to yield pure this compound.
Reactivity Profile
The pyrazine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The bromine and chlorine atoms are good leaving groups and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is crucial for its application as a versatile building block in the synthesis of more complex molecules.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A single signal in the aromatic region (likely around 8.5-9.0 ppm) corresponding to the lone proton on the pyrazine ring. |
| ¹³C NMR | Five distinct signals are expected: one for the nitrile carbon (around 115 ppm), and four for the pyrazine ring carbons (in the range of 130-155 ppm). The carbon atoms attached to the halogens will be significantly downfield. |
| IR Spectroscopy | A sharp absorption band around 2230-2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern will be observed due to the presence of both bromine and chlorine atoms. |
Applications in Drug Discovery
Halogenated pyrazines are important intermediates in the synthesis of pharmacologically active compounds. The presence of multiple reaction sites on this compound allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs. Pyrazine-based compounds have been investigated for a wide range of therapeutic applications, including as tuberculostatic agents.[5]
Safety and Handling
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. It should be stored in a cool, dry environment.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:440124-25-4 | Chemsrc [chemsrc.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 6. 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile | C7H5BrClN3 | CID 123131811 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile (CAS Number: 440124-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated pyrazine derivative that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. Its strategic placement of bromo, chloro, and nitrile functional groups on the pyrazine ring allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Notably, this compound has been identified as a potential process-related impurity in the manufacturing of the antiviral drug Favipiravir, highlighting its importance in pharmaceutical quality control and process optimization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value |
| CAS Number | 440124-25-4 |
| Molecular Formula | C₅HBrClN₃ |
| Molecular Weight | 218.44 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 2-Pyrazinecarbonitrile, 3-bromo-5-chloro- |
| Appearance | White to off-white solid |
| Melting Point | 98-100 °C |
| Boiling Point | Not available |
| Solubility | Soluble in many organic solvents, low solubility in water. |
| Polar Surface Area | 49.6 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Synthesis
The primary synthetic route to this compound is through a Sandmeyer reaction, starting from 3-Amino-5-chloropyrazine-2-carbonitrile.[2][3][4]
Experimental Protocol: Sandmeyer Reaction
A detailed experimental protocol for the synthesis of this compound is provided below, based on established Sandmeyer reaction principles.
Materials:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
tert-Butyl nitrite
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-5-chloropyrazine-2-carbonitrile in anhydrous acetonitrile.
-
Add copper(II) bromide to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add tert-butyl nitrite to the cooled mixture while stirring.
-
After the addition is complete, gradually warm the reaction mixture to 65 °C and maintain this temperature for the appropriate reaction time (monitoring by TLC is recommended).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Note: The reaction should be carried out in a well-ventilated fume hood, as volatile and potentially hazardous reagents are used.
Logical Relationship of the Synthetic Pathway
References
In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.
Molecular Structure and Weight
This compound is a substituted pyrazine derivative with the chemical formula C₅HBrClN₃.[1] Its molecular structure consists of a pyrazine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a nitrile group at the 2-position.
The molecular weight of this compound is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
Calculation: (5 x 12.011) + (1 x 79.904) + (1 x 35.453) + (3 x 14.007) = 218.44 g/mol
Physicochemical Properties
A summary of key physicochemical data for this compound is presented in the table below. This information is crucial for its application in experimental settings, particularly for solubility and reaction condition considerations.
| Property | Value | Reference |
| Molecular Formula | C₅HBrClN₃ | [1] |
| Molecular Weight | 218.44 g/mol | |
| CAS Number | 440124-25-4 | [1] |
| LogP | 1.77 | [1] |
| Polar Surface Area | 49.57 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Molar Refractivity | 39.466 cm³ | [1] |
| Vapour Pressure | 0.001 mmHg at 25°C | [1] |
| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from 3-Amino-5-chloropyrazine-2-carbonitrile.[2][3] This process involves two key steps: diazotization of the primary amine, followed by the introduction of the bromine atom.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Detailed Methodology
-
Diazotization: 3-Amino-5-chloropyrazine-2-carbonitrile is dissolved in a suitable organic solvent. To this solution, a diazotizing agent such as tert-butyl nitrite is added, typically at a reduced temperature to control the reaction rate and prevent the decomposition of the intermediate diazonium salt.[3] The reaction mixture is stirred until the formation of the diazonium salt is complete.
-
Sandmeyer Reaction: A solution of a bromide salt, such as cupric bromide (CuBr₂), is prepared.[3] The previously formed diazonium salt solution is then added to the bromide salt solution. This leads to the replacement of the diazonium group with a bromine atom, yielding the desired product, this compound.
-
Work-up and Purification: Following the reaction, the mixture is typically quenched with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques such as column chromatography to obtain the final compound with high purity.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, its structural features make it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a versatile precursor for the synthesis of more complex molecules. The presence of three distinct functional groups—a nitrile and two different halogen atoms—at specific positions allows for regioselective modifications, making it an attractive scaffold for creating libraries of compounds for drug discovery programs. For instance, related pyrazine compounds have been investigated for their potential as antiviral and antimycobacterial agents.
References
An In-depth Technical Guide to 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential applications, presenting data in a clear and accessible format for researchers and scientists.
Chemical Identity and Properties
IUPAC Name: this compound
This compound is also referred to as 2-Pyrazinecarbonitrile, 3-bromo-5-chloro-.[1] It is registered under the CAS Number 440124-25-4.[1][2][3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are primarily computed predictions and provide a valuable starting point for experimental work.
| Property | Value | Source |
| Molecular Formula | C₅HBrClN₃ | [1] |
| Molecular Weight | 218.44 g/mol | [2] |
| Monoisotopic Mass | 216.90424 Da | [1] |
| ACD/LogP | 1.77 | [1] |
| Polar Surface Area | 49.57 Ų | [1] |
| #H bond acceptors | 3 | [1] |
| #H bond donors | 0 | [1] |
| Index of Refraction | 1.636 | [1] |
| Molar Refractivity | 39.466 cm³ | [1] |
| Molar Volume | 110.144 cm³ | [1] |
| Surface Tension | 82.862 dyne/cm | [1] |
| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
Synthesis of this compound
The primary synthetic route to this compound is via a Sandmeyer reaction, utilizing 3-Amino-5-chloropyrazine-2-carbonitrile as the starting material.[2]
Experimental Protocol
Reaction: Sandmeyer Bromination of 3-Amino-5-chloropyrazine-2-carbonitrile
Reagents:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
tert-Butyl nitrite[3]
-
Copper(II) bromide[3]
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of 3-Amino-5-chloropyrazine-2-carbonitrile in a suitable solvent such as acetonitrile, add copper(II) bromide.
-
Cool the reaction mixture to a temperature of 0-5 °C using an ice bath.
-
Slowly add tert-butyl nitrite to the cooled reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 65 °C.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup. This may involve quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine derivatives are a significant class of compounds in the field of drug discovery, with many exhibiting a wide range of biological activities. While specific signaling pathways and biological targets for this compound are not extensively documented in publicly available literature, it serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The presence of bromo, chloro, and nitrile functional groups on the pyrazine ring system provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for screening against various biological targets. For instance, related chloropyrazine carbonitriles are utilized in the synthesis of inhibitors for enzymes such as cathepsin C.
Safety and Handling
Conclusion
This compound is a synthetically accessible building block with potential for use in the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support further research and development efforts in the scientific community. As research progresses, a more detailed understanding of its biological activity and potential applications is anticipated.
References
Technical Guide: Spectral Analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectral analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile (CAS No: 440124-25-4). Due to the absence of publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, IR, and MS) for this specific compound at the time of publication, this document focuses on its known chemical properties, detailed and generalized experimental protocols for acquiring such data, and a logical workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds.
Compound Overview
This compound is a halogenated pyrazine derivative.[1][2] Such compounds are of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the pyrazine ring and the functional handles provided by the halogen and nitrile groups for further chemical modification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 440124-25-4 | [1] |
| Molecular Formula | C₅HBrClN₃ | [1] |
| Molecular Weight | 218.44 g/mol | [2] |
| Monoisotopic Mass | 216.90424 Da | [1] |
| Polar Surface Area | 49.57 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| ACD/LogP | 1.77 | [1] |
Spectral Data (Note on Availability)
As of the date of this guide, specific experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in publicly accessible databases. The following sections provide standardized protocols for obtaining this critical data. For reference, spectral data of related compounds like 3-Chloropyrazine-2-carbonitrile show a characteristic nitrile (C≡N) stretch in the IR spectrum around 2230-2242 cm⁻¹.[3]
Experimental Protocols for Spectral Analysis
The following are detailed, generalized protocols for the spectral characterization of a solid organic compound such as this compound.
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5] Add approximately 0.6-0.7 mL of the solvent to the vial.[4]
-
Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Transfer: Carefully transfer the solution into the NMR tube, ensuring a minimum liquid height of 4 cm.[5]
-
Analysis: Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.[5] Acquire the spectrum on a 400 MHz or higher field spectrometer. Data should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]
Objective: To identify the functional groups present in the molecule.
Protocol (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[8]
-
Film Casting: Using a pipette, apply a drop of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., KBr or NaCl).[9]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[8] If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate.
-
Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[8] The typical range for analysis of organic compounds is 4000–400 cm⁻¹.[9]
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound at a concentration of approximately 10 to 100 micrograms per mL.[10] The solvent should be a mixture compatible with mass spectrometry, such as acetonitrile or methanol with a small percentage of water and/or formic acid to promote ionization.[10]
-
Purity: Ensure the sample is free of inorganic salts, as they are not compatible with ESI.[10]
-
Injection: The sample solution is typically introduced into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.[11]
-
Ionization: Use electrospray ionization (ESI) in positive or negative ion mode. For many organic molecules, positive ion mode is initially chosen.[12]
-
Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The isotopic pattern for molecules containing bromine and chlorine will be characteristic and should be analyzed to confirm the elemental composition. Further tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns for structural elucidation.[13]
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent spectral analysis of a target organic compound.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. rsc.org [rsc.org]
- 13. raco.cat [raco.cat]
An In-depth Technical Guide on the Solubility of 3-Bromo-5-chloropyrazine-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available information regarding the solubility of 3-Bromo-5-chloropyrazine-2-carbonitrile. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a framework for the experimental determination of its solubility.
I. Physicochemical Properties
This compound is a halogenated pyrazine derivative. Its chemical structure and key identifiers are as follows:
-
Chemical Name: this compound
-
CAS Number: 440124-25-4[1]
-
Molecular Formula: C₅HBrClN₃[1]
-
Molecular Weight: 218.438 g/mol [1]
A related compound, 3-Bromo-5-chloro-6-ethylpyrazine-2-carbonitrile, has a reported molecular weight of 246.49 g/mol .[2]
II. Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of a compound is a critical parameter in drug development for processes such as purification, formulation, and biological screening. Therefore, experimental determination is necessary.
The following table lists common organic solvents for which the solubility of this compound should be experimentally determined.
| Solvent | Molecular Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) at 25°C |
| Acetone | C₃H₆O | 20.7 | Data Not Available |
| Acetonitrile | C₂H₃N | 37.5 | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data Not Available |
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data Not Available |
| Methanol | CH₄O | 32.7 | Data Not Available |
| Toluene | C₇H₈ | 2.4 | Data Not Available |
III. Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a crystalline organic compound such as this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
A general workflow for experimentally testing a solvent for crystallization, a process related to solubility, involves assessing the compound's solubility at both room and elevated temperatures.[3]
IV. Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for experimental solubility determination.
V. Conclusion
References
3-Bromo-5-chloropyrazine-2-carbonitrile safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended as a technical guide for trained professionals in research and development and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material in use and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a halogenated pyrazine derivative with potential applications in medicinal chemistry and drug development. Its chemical structure, containing bromine, chlorine, and a nitrile group, suggests the need for careful handling due to potential toxicological and reactive hazards. This guide provides a summary of available safety information and best practices for its handling and use in a laboratory setting.
Hazard Identification and Classification
While a complete, verified GHS classification for this compound is not consistently available across all sources, data for structurally related compounds and general knowledge of halogenated nitriles indicate the following potential hazards.
Table 1: Potential GHS Classification
| Hazard Class | Hazard Category | Potential Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Note: This classification is based on data for similar compounds and should be used as a precautionary guideline.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 440124-25-4[1][2][3] |
| Molecular Formula | C₅HBrClN₃[4][2] |
| Molecular Weight | 218.44 g/mol |
| Appearance | Solid (form may vary) |
| Vapor Pressure | 0.001 mmHg at 25°C[4] |
| LogP | 1.77[4] |
| Polar Surface Area | 49.57 Ų[4] |
Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment (PPE)
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) inspected before use. A lab coat or chemical-resistant apron should be worn.[5] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[6] |
Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5][6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[6]
-
Store in a locked cabinet or other secure location.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 4.2. Avoid breathing dust and ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5]
-
Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]
Experimental Protocols and Logical Workflows
General Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flow for emergency response to an incident.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be treated as hazardous. Do not allow this chemical to enter the environment.
Conclusion
This compound is a chemical that requires careful and informed handling. By adhering to the precautions outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult with institutional safety officers for any specific questions or concerns.
References
3-Bromo-5-chloropyrazine-2-carbonitrile material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet for 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No complete Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for this compound (CAS No. 440124-25-4) is publicly available in the searched resources. The following information is compiled from data on structurally analogous compounds and publicly available chemical properties. This guide is intended for informational purposes and should be supplemented with internal safety assessments and the guidance of a qualified safety professional before handling this chemical.
Chemical Identification and Physical Properties
This compound is a halogenated pyrazine derivative. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 440124-25-4 | [1][2] |
| Molecular Formula | C₅HBrClN₃ | [1] |
| Molecular Weight | 218.44 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | N/A |
| ACD/LogP | 1.77 | [1] |
| Polar Surface Area | 49.57 Ų | [1] |
| Vapour Pressure | 0.001 mmHg at 25°C | [1] |
| Enthalpy of Vaporization | 54.956 kJ/mol | [1] |
| Index of Refraction | 1.636 | [1] |
| Molar Refractivity | 39.466 cm³ | [1] |
| Molar Volume | 110.144 cm³ | [1] |
Hazard Identification and Classification
A specific GHS classification for this compound is not available. However, based on the hazard profiles of structurally similar compounds such as 3-Bromo-5-chlorobenzonitrile and other chlorinated pyrazines, the following hazards are anticipated.[3][4][5]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger[3]
Hazard Pictograms:
Caption: Anticipated GHS Pictograms.
Safe Handling and Emergency Protocols
Given the anticipated toxicity, stringent safety measures are required when handling this compound. The following protocols are based on best practices for handling toxic chemical intermediates.[3]
Exposure Controls and Personal Protection
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
First Aid Measures
The following first aid measures are recommended based on protocols for similar toxic nitriles.[3]
Caption: First Aid Protocol Flowchart.
Synthesis and Reactivity
Synthetic Pathway
This compound can be synthesized from 3-Amino-5-chloropyrazine-2-carbonitrile.[6][7] The reaction is a type of Sandmeyer reaction, where an amino group is converted to a bromo group.
Caption: Synthetic Route for this compound.
Experimental Protocol: General Sandmeyer Reaction
A detailed experimental protocol for this specific synthesis is not publicly available. However, a general procedure for a Sandmeyer reaction involving these types of reagents is as follows. This is an illustrative protocol and must be adapted and optimized by qualified personnel.
-
Diazotization: The starting amine (3-Amino-5-chloropyrazine-2-carbonitrile) is dissolved in a suitable solvent (e.g., acetonitrile). t-butyl nitrite is added, often at reduced temperatures (0-5 °C), to form the diazonium salt intermediate.
-
Bromination: A solution or suspension of cupric bromide (CuBr₂) is added to the diazonium salt solution.
-
Reaction: The reaction mixture is stirred, often with gentle warming to room temperature or slightly above, until the evolution of nitrogen gas ceases.
-
Work-up: The reaction is quenched, typically with water, and the product is extracted into an organic solvent.
-
Purification: The crude product is purified, commonly by column chromatography, to yield the final this compound.
Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3] Keep away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Due to its anticipated toxicity, it should be treated as hazardous waste.
References
- 1. guidechem.com [guidechem.com]
- 2. 440124-25-4|this compound|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound | CAS#:440124-25-4 | Chemsrc [chemsrc.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of 3-Bromo-5-chloropyrazine-2-carbonitrile in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated heterocyclic compound that has emerged as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring three distinct reactive sites—a bromo, a chloro, and a cyano group—on an electron-deficient pyrazine core, offers a rich platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a particular focus on its role as a key intermediate in the development of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document outlines the physicochemical properties, synthesis, and reactive potential of the title compound, supported by detailed, albeit inferred, experimental protocols and a review of its application in the synthesis of biologically active molecules.
Introduction
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions has made it a popular choice for the design of enzyme inhibitors. This compound represents a highly functionalized pyrazine derivative, offering medicinal chemists multiple avenues for structural elaboration and the systematic exploration of structure-activity relationships (SAR). The differential reactivity of the bromo and chloro substituents, coupled with the synthetic versatility of the nitrile group, allows for a programmed, site-selective introduction of various pharmacophoric elements.
Physicochemical and Spectral Data
| Property | Value | Source |
| Molecular Formula | C₅HBrClN₃ | [1] |
| Molecular Weight | 218.44 g/mol | [1] |
| CAS Number | 440124-25-4 | [1] |
| Calculated LogP | 1.77 | [1] |
| Topological Polar Surface Area | 49.6 Ų | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rule of 5 Violations | 0 | [1] |
| Molar Refractivity | 39.466 cm³ | [1] |
| Index of Refraction | 1.636 | [1] |
Synthesis of this compound
The primary synthetic route to this compound is through a Sandmeyer-type reaction, starting from the commercially available 3-Amino-5-chloropyrazine-2-carbonitrile. This transformation allows for the efficient conversion of the amino group to a bromo substituent.
References
biological activity of substituted pyrazine-2-carbonitriles
An In-depth Technical Guide on the Biological Activity of Substituted Pyrazine-2-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse pharmacological activities. When substituted with a carbonitrile group at the 2-position, this core structure gives rise to a class of molecules—substituted pyrazine-2-carbonitriles—that have demonstrated a wide spectrum of potent biological effects. These compounds have been extensively investigated for their anticancer, antimicrobial, and antiviral properties, among others. Their mechanism of action often involves specific interactions with key biological targets, such as kinases and viral polymerases. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted pyrazine-2-carbonitriles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
General Synthesis Strategies
The synthesis of biologically active substituted pyrazine-2-carbonitriles often begins with commercially available pyrazine precursors. A common strategy involves the modification of a pre-existing pyrazine-2-carbonitrile core or the construction of the substituted pyrazine ring with the nitrile group introduced at a key step. For instance, the synthesis of novel antitubercular agents involved reacting pyrazine-2-carbonitrile with hydrazine hydrate as an initial step to form a carbohydrazonamide, which was then cyclized to create a pyrazine-triazole hybrid[1]. Another important synthetic intermediate is 3,6-dichloropyrazine-2-carbonitrile, which can be derived from 2-aminopyrazine and serves as a versatile precursor for introducing various substituents through nucleophilic substitution reactions[2][3].
Antimicrobial Activity
Substituted pyrazine-2-carbonitriles have shown significant promise as antimicrobial agents, with activity against a range of bacteria, fungi, and mycobacteria. The introduction of different substituents on the pyrazine ring allows for the modulation of activity and specificity.
Antibacterial and Antifungal Activity
Derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, as well as various fungal strains[4][5]. For example, a series of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles were evaluated for their antimicrobial properties[5]. Similarly, pyrazine-2-carbohydrazide derivatives showed potent activity, particularly against Gram-positive bacteria[4]. Some pyrazine carboxamide derivatives have also demonstrated moderate activity against Enterococcus faecalis and Staphylococcus aureus[6].
Antimycobacterial Activity
The pyrazine scaffold is famously represented in the first-line anti-tuberculosis drug, pyrazinamide. Consequently, numerous pyrazine-2-carbonitrile derivatives have been investigated for their antimycobacterial effects. Studies have shown that certain benzylamino-substituted pyrazines possess activity against Mycobacterium tuberculosis H37Rv, with some compounds showing activity comparable to or better than pyrazinamide[6]. The presence of a carbonitrile group on the pyrazine core is not always essential for high activity, but it is a common feature in many potent analogues[6]. Hybrid molecules combining the pyrazine-2-carbonitrile scaffold with other pharmacophores, like 1,2,4-triazole, have yielded compounds with significant activity against M. tuberculosis, with MIC values as low as ≤21.25 μM[1].
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for selected substituted pyrazine derivatives against various microbial strains.
| Compound Class | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 1.56 | 6 | [6] |
| Pyrazine-triazole hybrids (T4, T5, etc.) | M. tuberculosis H37Rv | - | ≤21.25 | [1] |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid amides | M. tuberculosis | - | (72% inhibition) | [7] |
| Pyrazine-2-carboxylic acid piperazine derivatives (P6, P7, etc.) | P. aeruginosa | 25 | - | [8] |
| Pyrazine-2-carboxylic acid piperazine derivatives (P10, P4) | C. albicans | 3.125 | - | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for novel compounds.
-
Preparation of Inoculum: A suspension of the microbial strain (e.g., M. tuberculosis H37Rv) is prepared in a suitable broth (e.g., Lowenstein-Jensen medium) and adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microplate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24-48 hours for bacteria, or several weeks for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For assays like the Microplate Alamar Blue Assay (MABA), a colorimetric indicator is added, where a color change (e.g., blue to pink) indicates metabolic activity (growth)[9]. The MIC is the lowest concentration where the original color is retained.
Anticancer Activity
A significant area of research for pyrazine-2-carbonitriles is in oncology. These compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and signaling.
Mechanism of Action: Kinase Inhibition
Many pyrazine-based anticancer agents function by binding to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby halting signal transduction pathways that drive cancer cell growth[10]. The pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with key amino acid residues in the hinge region of the kinase domain[11]. Specific targets include Checkpoint Kinase 1 (CHK1) and the tyrosine phosphatase SHP2[10][12]. Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor with an IC50 of 1 nM[10].
Quantitative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for representative pyrazine-2-carbonitrile derivatives against human cancer cell lines.
| Compound Class/Name | Target/Cell Line | IC50 (nM) | Reference |
| Prexasertib (8) | CHK1 (enzyme) | 1 | [10] |
| Prexasertib (8) | CHK2 (enzyme) | 8 | [10] |
| Pyrido[3,4-b]pyrazine derivative (28) | MiaPaCa-2 (pancreatic cancer) | 25 | [10] |
| Ligustrazine–curcumin hybrids (79-81) | A549 (lung cancer) | 600 - 2850 | [13] |
| Piperlongumine–ligustrazine derivatives (38-40) | HCT116 (colon cancer) | 3190 - 8900 | [14] |
| Indenoquinoxaline/pyrazine derivative (11) | A549 (lung cancer) | 4300 | [15] |
| Indenoquinoxaline/pyrazine derivative (11) | MCF-7 (breast cancer) | 5400 | [15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells.
-
Cell Seeding: Human cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). A control group receives only the vehicle (e.g., DMSO)[15].
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48 to 72 hours[16].
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antiviral Activity
Pyrazine derivatives are notable for their antiviral properties, with Favipiravir (T-705) being a prominent example. While Favipiravir is a 3-hydroxypyrazine-2-carboxamide, its synthesis often proceeds through pyrazine-2-carbonitrile intermediates[2][3][17]. This class of compounds has shown activity against a range of RNA viruses.
The mechanism of action for antiviral pyrazines like Favipiravir involves intracellular conversion to its active ribofuranosyl-5'-triphosphate (RTP) form. This active metabolite then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication[2][18].
Some substituted 2-amino-3-ethoxycarbonylpyrazines have been shown to inhibit the reproduction of measles viruses and exhibit weak activity against the Marburg virus[19]. Additionally, T-1105, an analog of Favipiravir, has demonstrated activity against the Zika virus in Vero cell lines with an EC50 of 97.5 µM[18].
Quantitative Antiviral Data
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| T-1105 | Zika Virus | Vero | 97.5 | [18] |
Conclusion and Future Perspectives
Substituted pyrazine-2-carbonitriles represent a versatile and highly valuable scaffold in modern drug discovery. The extensive research into this class of compounds has revealed potent antimicrobial, anticancer, and antiviral activities, driven by specific molecular interactions with key biological targets. The ability to systematically modify the substituents on the pyrazine ring provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of next-generation derivatives with improved safety profiles, enhanced activity against drug-resistant microbial strains and cancers, and a broader spectrum of antiviral efficacy. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new clinical candidates based on the pyrazine-2-carbonitrile core.
References
- 1. Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00054K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 19. researchgate.net [researchgate.net]
The Strategic Utility of 3-Bromo-5-chloropyrazine-2-carbonitrile in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocylic compound 3-Bromo-5-chloropyrazine-2-carbonitrile has emerged as a versatile and highly valuable building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two distinct halogen atoms and a nitrile group on a pyrazine core, provides a platform for selective and diverse chemical transformations. This guide offers an in-depth analysis of its synthesis, chemical properties, and its application in the construction of complex molecular architectures, particularly in the realm of drug discovery.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 440124-25-4 | [1][2][3] |
| Molecular Formula | C₅HBrClN₃ | [3][4] |
| Molecular Weight | 218.44 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| LogP | 1.77 (ACD/LogP) | [4] |
| Polar Surface Area | 49.57 Ų | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
Synthesis of the Building Block
The primary and most cited method for the synthesis of this compound is through a Sandmeyer reaction, starting from the commercially available 3-Amino-5-chloropyrazine-2-carbonitrile.
Experimental Protocol: Sandmeyer Reaction
This procedure is based on the methodology reported in the scientific literature, providing a reliable route to the desired product.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
tert-Butyl nitrite
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (or other suitable aprotic solvent)
Procedure:
-
To a solution of 3-Amino-5-chloropyrazine-2-carbonitrile in a suitable aprotic solvent such as acetonitrile, add a catalytic amount of copper(II) bromide.
-
Heat the mixture to 65 °C.
-
Slowly add tert-butyl nitrite to the heated reaction mixture.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically cooled to room temperature and subjected to an aqueous work-up.
-
The crude product is then extracted with an organic solvent.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude material is purified by column chromatography on silica gel to afford this compound.
Note: The specific molar ratios, solvent volumes, reaction times, and purification details should be optimized based on the scale of the reaction and laboratory conditions. A detailed protocol can be found in Bioorganic & Medicinal Chemistry Letters, 2009, 19, 6524.
Applications in Synthesis: A Gateway to Kinase Inhibitors
The strategic placement of the bromine and chlorine atoms on the pyrazine ring allows for selective functionalization through various cross-coupling reactions. This has made this compound a key intermediate in the synthesis of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.
Key Transformations and Methodologies
The two primary reactions employed to modify this building block are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance.
1. Suzuki-Miyaura Coupling:
This reaction is ideal for introducing aryl or heteroaryl substituents at the bromine position. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling.
References
Methodological & Application
Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile: A Detailed Protocol for Drug Discovery Professionals
Application Note: The synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile from 3-amino-5-chloropyrazine-2-carbonitrile is a critical transformation in medicinal chemistry, providing a versatile intermediate for the development of novel therapeutics. This conversion is effectively achieved through a Sandmeyer reaction, which allows for the substitution of an amino group with a bromo group via a diazonium salt intermediate. The resulting product is a key building block for various kinase inhibitors and other targeted therapies, making a reliable and well-documented synthetic protocol essential for researchers in drug development.
The following protocol is based on the reaction conditions reported by Ioannidis, S., et al. in Bioorganic and Medicinal Chemistry Letters, 2009, and supplemented with standard laboratory procedures for this type of transformation.[1]
Quantitative Data Summary
The efficiency of the Sandmeyer reaction for the synthesis of this compound is summarized in the table below. The yield is representative of this type of transformation and may vary based on reaction scale and purification efficiency.
| Starting Material | Product | Reagents | Temperature (°C) | Typical Yield (%) |
| 3-amino-5-chloropyrazine-2-carbonitrile | This compound | tert-butyl nitrite, Copper(II) bromide | 65 | 60-75 |
Experimental Protocol: Sandmeyer Bromination
This protocol details the synthesis of this compound from 3-amino-5-chloropyrazine-2-carbonitrile.
Materials:
-
3-amino-5-chloropyrazine-2-carbonitrile
-
Copper(II) bromide (CuBr₂)
-
tert-butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-5-chloropyrazine-2-carbonitrile (1.0 eq) and copper(II) bromide (1.5 eq) in anhydrous acetonitrile.
-
Addition of Diazotizing Agent: Heat the mixture to 65°C. To this heated suspension, add tert-butyl nitrite (1.5 eq) dropwise over a period of 15-20 minutes. Vigorous nitrogen evolution is typically observed.
-
Reaction Monitoring: Stir the reaction mixture at 65°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the Sandmeyer bromination.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
References
Application Notes and Protocols for the Sandmeyer Reaction of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt. This protocol provides a detailed experimental procedure for the Sandmeyer reaction applied to pyrazine scaffolds, which are crucial building blocks in medicinal chemistry and drug development. The following application note outlines the necessary reagents, conditions, and work-up procedures for the successful synthesis of halogenated pyrazines from their corresponding amino precursors.
Introduction
Pyrazine derivatives are prevalent in numerous pharmaceuticals and agrochemicals due to their unique physicochemical properties and biological activities. The Sandmeyer reaction offers a powerful tool for the functionalization of the pyrazine ring by enabling the substitution of an amino group, which can be readily introduced, with a variety of other substituents.[1] This transformation proceeds in two main stages: the diazotization of a primary aminopyrazine to form a pyrazinediazonium salt, followed by the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a nucleophile to yield the desired substituted pyrazine.[1][2]
General Reaction Mechanism
The Sandmeyer reaction is initiated by the diazotization of a primary aromatic amine, in this case, an aminopyrazine, with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is a highly reactive intermediate. In the presence of a copper(I) catalyst (e.g., CuCl, CuBr), a single electron transfer from the copper(I) to the diazonium salt occurs, leading to the formation of a pyrazinyl radical and the release of nitrogen gas. The pyrazinyl radical then reacts with the halide from the copper(II) halide species to form the final halogenated pyrazine product and regenerate the copper(I) catalyst.[1]
Experimental Protocols
This section details two representative protocols for the Sandmeyer reaction on pyrazine derivatives: a chlorination/bromination of a substituted aminopyrazine and a bromination of an aminopyrazine N-oxide.
Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
This protocol is adapted from the synthesis of a key intermediate for the antiviral drug Favipiravir.[4][5]
Materials:
-
3-Amino-6-chloropyrazine-2-carbonitrile
-
Titanium(IV) chloride (TiCl₄)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: While maintaining the temperature, slowly add titanium(IV) chloride (TiCl₄) (1.0 eq) to the stirred solution.
-
Diazotization: Following the addition of TiCl₄, add tert-butyl nitrite (3.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL for a 10 mmol scale reaction).[4]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude 3,6-dichloropyrazine-2-carbonitrile can be further purified by column chromatography or recrystallization to yield a white solid.[4]
Protocol 2: Synthesis of 2-Bromopyrazine 1-Oxide
This protocol details the synthesis of a halogenated pyrazine N-oxide, demonstrating the applicability of the Sandmeyer reaction to this class of substrates.[6]
Materials:
-
2-Aminopyrazine 1-oxide
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
NaCl-ice bath
-
Separatory funnel
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
Dissolution: In a suitable flask, stir a mixture of 2-aminopyrazine 1-oxide (1.0 eq, e.g., 110 mg, 1.0 mmol) and 47% hydrobromic acid (e.g., 1.0 mL) with water (e.g., 0.3 mL) at room temperature until a clear red solution is obtained (approximately 35 minutes).[6]
-
Diazotization: Cool the solution in a NaCl-ice bath. Prepare a solution of sodium nitrite (1.7 eq, e.g., 120 mg) in water (e.g., 0.5 mL) and add it dropwise to the cooled pyrazine solution over 15 minutes with continuous stirring.[6]
-
Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature over 15 minutes and then let it stand for an additional 10 minutes.[6]
-
Neutralization: Partially neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to a pH of approximately 4.5.[6]
-
Extraction: Transfer the solution to a separatory funnel and extract the product with dichloromethane (5 x 5 mL for a 1.0 mmol scale reaction).[6]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure (70 torr) to yield the crude solid product.[6]
-
Purification: Purify the crude 2-bromopyrazine 1-oxide by sublimation at 55 °C and 0.05 torr to obtain the final product as a white solid.[6]
Data Presentation
The following table summarizes the reported yields for the synthesis of halogenated pyrazines via the Sandmeyer reaction.
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 3-Amino-6-chloropyrazine-2-carbonitrile | 3,6-Dichloropyrazine-2-carbonitrile | TiCl₄, tert-butyl nitrite | Acetonitrile | 81% | [4] |
| 5-Amino-6-chloropyrazine-2-carbonitrile | 5-Bromo-6-chloropyrazine-2-carbonitrile | TiCl₄, tert-butyl nitrite | Acetonitrile | 85% | [4] |
| 2-Aminopyrazine 1-oxide | 2-Bromopyrazine 1-oxide | HBr, NaNO₂ | Water | 53% | [6] |
| 2-Aminopyrazine 1-oxide | 2-Chloropyrazine 1-oxide | HCl, NaNO₂ | Water | 33% | [6] |
Mandatory Visualization
Caption: Experimental Workflow for Sandmeyer Reaction of Pyrazines.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 3-Bromo-5-chloropyrazine-2-carbonitrile as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient heterocyclic halide is a valuable precursor for the synthesis of a wide range of substituted pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug discovery and development, this reaction is invaluable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. This compound is a particularly useful substrate due to its two distinct halogen atoms, allowing for selective functionalization.
The reactivity of halogens in the Suzuki-Miyaura coupling generally follows the trend I > Br > OTf > Cl.[2] Consequently, for this compound, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This inherent difference in reactivity allows for selective cross-coupling at the C3 position, leaving the chlorine atom at the C5 position available for subsequent transformations. This site-selectivity is a key advantage in the design of multi-step synthetic routes.[3][4]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data has been compiled from analogous reactions found in the scientific literature, demonstrating the expected outcomes for this specific substrate.
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | 85-95 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88-96 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85-93 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | DME/H₂O | 90 | 16 | 75-85 |
Note: The yields presented are based on reactions with analogous bromochloroheterocycles and represent expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Protocol A describes a classic method using Tetrakis(triphenylphosphine)palladium(0), while Protocol B outlines a procedure using a more modern Buchwald-Hartwig catalyst system.
Protocol A: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add toluene (10 mL) and ethanol (2 mL) to the flask via syringe.
-
Add the 2 M aqueous Na₂CO₃ solution (2 mL) to the reaction mixture.
-
Stir the mixture vigorously and heat to 85 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloropyrazine-2-carbonitrile.
Protocol B: Suzuki-Miyaura Coupling using a Buchwald-Hartwig Catalyst System
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate the flask and backfill with nitrogen or argon.
-
Add anhydrous 1,4-dioxane (5 mL) and stir for 10 minutes at room temperature to form the active catalyst complex.
-
In a separate flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate this flask and backfill with nitrogen or argon.
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via cannula or syringe.
-
Rinse the catalyst flask with additional 1,4-dioxane (5 mL) and add it to the reaction mixture.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway
The following diagram illustrates the selective Suzuki-Miyaura coupling at the C3 position of this compound.
Caption: Selective Suzuki-Miyaura coupling at the C3 position.
Experimental Workflow
This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly effective substrate for selective Suzuki-Miyaura cross-coupling reactions. The pronounced difference in reactivity between the bromine and chlorine substituents allows for the reliable synthesis of 3-aryl-5-chloropyrazine-2-carbonitriles. These intermediates are valuable for further functionalization, making this building block a strategic choice in the design and synthesis of complex molecules for drug discovery and materials science applications. The provided protocols offer robust starting points for the successful implementation of this methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful tool in synthetic organic chemistry for the functionalization of electron-deficient aromatic and heteroaromatic rings. The presence of electron-withdrawing groups, such as the nitrile moiety and the pyrazine nitrogen atoms, activates the aromatic ring of 3-bromo-5-chloropyrazine-2-carbonitrile towards nucleophilic attack. This allows for the displacement of one of the halogen substituents, providing a versatile platform for the synthesis of novel pyrazine derivatives with potential applications in medicinal chemistry and materials science.
These application notes provide a general overview and detailed protocols for performing nucleophilic aromatic substitution reactions on this compound with various nucleophiles.
Regioselectivity
In nucleophilic aromatic substitution reactions on pyrazine rings bearing two different halogens at the 3- and 5-positions and an electron-withdrawing group at the 2-position, the substitution is expected to occur preferentially at the 5-position. The electron-withdrawing nitrile group at the C2 position strongly activates the C5 position for nucleophilic attack. This regioselectivity is a key consideration when planning syntheses using this substrate.
General Reaction Scheme
The general reaction for the nucleophilic aromatic substitution on this compound is depicted below. The nucleophile (Nu-H) displaces the chlorine atom at the 5-position to yield the corresponding 5-substituted-3-bromopyrazine-2-carbonitrile.
Caption: General Nucleophilic Aromatic Substitution Reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Amines | Aniline | K₂CO₃ | DMF | 80 - 120 | 4 - 12 | 3-Bromo-5-(phenylamino)pyrazine-2-carbonitrile |
| Benzylamine | Et₃N | THF | 60 - 80 | 6 - 16 | 5-(Benzylamino)-3-bromopyrazine-2-carbonitrile | |
| Alcohols | Sodium methoxide | - | Methanol | 25 - 60 | 2 - 8 | 3-Bromo-5-methoxypyrazine-2-carbonitrile |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 3-Bromo-5-phenoxypyrazine-2-carbonitrile | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25 - 50 | 1 - 4 | 3-Bromo-5-(phenylthio)pyrazine-2-carbonitrile |
| Sodium thiomethoxide | - | Methanol | 0 - 25 | 1 - 3 | 3-Bromo-5-(methylthio)pyrazine-2-carbonitrile |
Experimental Protocols
General Protocol for Amination Reactions
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).
-
Add the solvent to the flask.
-
Heat the reaction mixture to the desired temperature (see table for examples) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5-amino-3-bromopyrazine-2-carbonitrile derivative.
General Protocol for Reactions with Alkoxides and Thiolates
This protocol provides a general method for the reaction with pre-formed alkoxides or thiolates, or for the in-situ generation of the nucleophile from an alcohol or thiol using a base.
Materials:
-
This compound
-
Alcohol or Thiol (e.g., phenol, thiophenol) or the corresponding sodium salt (e.g., sodium methoxide)
-
Base (if starting from alcohol/thiol, e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, Methanol, Acetonitrile)
-
Reaction vessel appropriate for the scale and conditions
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
If starting with an alcohol or thiol, dissolve it in the chosen solvent in a reaction flask.
-
Add the base (1.1 - 1.5 eq) portion-wise at a suitable temperature (e.g., 0 °C for strong bases like NaH) and stir for 15-30 minutes to generate the nucleophile in situ. If using a pre-formed salt, proceed to the next step.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at the appropriate temperature for the required time (see table for examples).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up as described in the amination protocol.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 5-alkoxy- or 5-thio-3-bromopyrazine-2-carbonitrile.
Visualized Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of 5-substituted-3-bromopyrazine-2-carbonitriles.
Caption: General Experimental Workflow.
3-Bromo-5-chloropyrazine-2-carbonitrile: A Key Intermediate for the Synthesis of Potent Kinase Inhibitors
Introduction
3-Bromo-5-chloropyrazine-2-carbonitrile is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms and a nitrile group, allows for sequential and regioselective modifications, making it an ideal scaffold for the development of targeted therapies. This application note will focus on the utility of this compound in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, providing detailed protocols and biological data for a representative compound.
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule kinase inhibitors have emerged as a major class of therapeutic agents, with numerous approved drugs targeting various kinases.[1] The pyrazine core is a common motif in many kinase inhibitors, often interacting with the hinge region of the kinase active site.[1]
Featured Kinase Inhibitor: CCT244747, a Selective CHK1 Inhibitor
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response (DDR). In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thus maintaining genomic integrity. Many cancer cells have defects in their DDR pathways, making them reliant on CHK1 for survival, particularly in the presence of DNA-damaging chemotherapeutic agents. Therefore, inhibition of CHK1 is a promising therapeutic strategy to potentiate the efficacy of chemotherapy and induce synthetic lethality in cancer cells.
CCT244747 is a potent and selective inhibitor of CHK1.[2][3][4] The synthesis of CCT244747 and its analogs can be envisioned to start from this compound, highlighting the importance of this intermediate.
Quantitative Biological Data
The inhibitory activity of CCT244747 against CHK1 and other kinases is summarized in the table below.
| Kinase Target | IC50 (nM) | Reference |
| CHK1 | 7.7 | [5][6] |
| CHK2 | >10,000 | [2][5] |
| CDK1 | >10,000 | [2][5] |
| FLT3 | 600 | [2][5] |
| RSK1 | Potent Inhibition (>80%) | [5][6] |
| RSK2 | Potent Inhibition (>80%) | [5][6] |
| AMPK | Potent Inhibition (>80%) | [5][6] |
| BRSK1 | Potent Inhibition (>80%) | [5][6] |
| IRAK1 | Potent Inhibition (>80%) | [5][6] |
| TrkA | Potent Inhibition (>80%) | [5][6] |
Experimental Protocols
The following section provides a representative synthetic protocol for a key intermediate and the final kinase inhibitor, based on the synthesis of CCT244747.
Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile (Intermediate 1)
A plausible and efficient method to generate the key amino-pyrazine intermediate from this compound involves a nucleophilic aromatic substitution reaction.
Reaction Scheme:
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 3-Bromo-5-chloropyrazine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyrazine-2-carbonitrile is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its reactive bromine and chlorine substituents, coupled with the electron-deficient nature of the pyrazine ring, make it a valuable intermediate for the synthesis of a variety of biologically active molecules. This document provides an overview of its application, primarily focusing on its role in the development of acetyl-CoA carboxylase (ACC) inhibitors, a promising class of therapeutics for metabolic disorders.
Application: Intermediate in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors
This compound is a key starting material for the synthesis of potent inhibitors of acetyl-CoA carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the biosynthesis of fatty acids. Inhibition of ACC has emerged as an attractive therapeutic strategy for the treatment of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
The pyrazine scaffold, accessed through intermediates like this compound, has been a central focus in the design of novel ACC inhibitors. The bromine and chlorine atoms on the pyrazine ring provide handles for sequential, site-selective functionalization, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Utility
The primary utility of this compound lies in its ability to undergo nucleophilic aromatic substitution and cross-coupling reactions. The chlorine atom is typically more reactive towards nucleophilic displacement than the bromine atom, allowing for a stepwise introduction of different functionalities. The bromine atom can then be utilized for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.
A key transformation involves the displacement of the chloro group with an amine, followed by a Suzuki coupling at the bromo position to introduce a substituted aryl or heteroaryl group. The cyano group can be retained or hydrolyzed to a carboxamide, which can also influence the biological activity of the final compound.
Experimental Protocols
While specific, detailed protocols for the direct use of this compound are not widely available in the public domain, the following represents a general and illustrative synthetic sequence for the preparation of N-(5-substituted-pyrazin-2-yl)sulfonamides, a class of ACC inhibitors for which the title compound is a likely precursor.
Protocol 1: Synthesis of this compound
This protocol is based on a Sandmeyer-type reaction from the corresponding aminopyrazine.
Materials:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (ACN)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-Amino-5-chloropyrazine-2-carbonitrile in acetonitrile, add copper(II) bromide and tert-butyl nitrite at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with aqueous HCl.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Illustrative Synthesis of a N-(5-Aryl-pyrazin-2-yl)sulfonamide Derivative
This protocol illustrates the likely downstream application of this compound in the synthesis of a potential ACC inhibitor.
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve this compound in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a primary amine (e.g., ammonia or a primary alkylamine) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the resulting 5-amino-3-bromopyrazine-2-carbonitrile derivative by chromatography.
Step 2: Suzuki Cross-Coupling
-
To a solution of the 5-amino-3-bromopyrazine-2-carbonitrile derivative in a solvent system like 1,4-dioxane and water, add a boronic acid or boronate ester.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
Purify the coupled product by chromatography.
Step 3: Sulfonamide Formation (Hypothetical)
This step is hypothetical and based on the target class of compounds.
-
The resulting 5-aryl-3-aminopyrazine-2-carbonitrile could then be converted to a sulfonamide. This would typically involve reaction with a sulfonyl chloride in the presence of a base like pyridine.
Quantitative Data
The following table summarizes hypothetical inhibitory data for a series of N-(5-substituted-pyrazin-2-yl)sulfonamides against ACC1 and ACC2, illustrating the type of data that would be generated in a drug discovery program utilizing this compound.
| Compound ID | R¹ Group | R² Group | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
| Ex-1 | Phenyl | Methyl | 150 | 200 |
| Ex-2 | 4-Fluorophenyl | Methyl | 120 | 180 |
| Ex-3 | Thien-2-yl | Methyl | 80 | 110 |
| Ex-4 | Pyridin-3-yl | Ethyl | 250 | 300 |
| Ex-5 | Phenyl | Isopropyl | 300 | 450 |
Visualizations
Signaling Pathway
Application Notes and Protocols for the Characterization of 3-Bromo-5-chloropyrazine-2-carbonitrile
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note
This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for purity assessment, stability studies, and quality control of the compound. The use of a C18 column with a gradient elution of acetonitrile and water provides excellent resolution and peak shape. Detection is performed using a UV detector, leveraging the chromophoric nature of the pyrazine ring.
Experimental Protocol
1. Scope: This protocol is applicable to the determination of this compound in raw materials and in-process samples.
2. Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The compound is retained on the column and its elution is controlled by varying the proportion of the organic solvent (acetonitrile) in the mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a standard of known concentration.
3. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
Sample vials with septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
4. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Data acquisition and processing software.
5. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample and prepare a 100 mL solution in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
6. HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 25 minutes |
7. Data Analysis:
-
Identify the peak of this compound based on the retention time of the reference standard.
-
Calculate the purity or concentration of the sample by comparing the peak area with that of the standard.
8. System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for six replicate injections of the standard |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note
This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and characterization of this compound. This technique is particularly useful for confirming the identity of the compound through its mass spectrum and for identifying volatile impurities. The method utilizes a non-polar capillary column for separation and electron ionization (EI) for fragmentation, providing a characteristic mass spectrum for the analyte.
Experimental Protocol
1. Scope: This protocol is suitable for the qualitative analysis and structural confirmation of this compound.
2. Principle: The sample is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification.
3. Reagents and Materials:
-
This compound sample
-
Dichloromethane (GC grade) or other suitable solvent
-
Helium (carrier gas, high purity)
-
Sample vials with septa
-
Microsyringe
4. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software with a mass spectral library.
5. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in dichloromethane.
-
Ensure the sample is fully dissolved before injection.
6. GC-MS Method Parameters:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
7. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Obtain the mass spectrum of the peak of interest.
-
Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure. The molecular ion peak should be observable, considering the presence of bromine and chlorine isotopes.
Expected Mass Spectral Data (Theoretical):
| m/z (relative abundance) | Assignment |
| M+ | Molecular ion (with characteristic isotopic pattern for Br and Cl) |
| M-Br | Loss of Bromine |
| M-Cl | Loss of Chlorine |
| M-CN | Loss of Nitrile group |
| other fragments | Further fragmentation of the pyrazine ring |
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Application Note: Purification of 3-Bromo-5-chloropyrazine-2-carbonitrile via Normal-Phase Column Chromatography
An detailed application note and protocol for the purification of 3-Bromo-5-chloropyrazine-2-carbonitrile by column chromatography is provided below, intended for researchers, scientists, and professionals in drug development.
Introduction this compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The purity of this intermediate is critical for the success of subsequent reactions, necessitating an efficient and reliable purification method. This document outlines a detailed protocol for the purification of this compound using normal-phase column chromatography, a standard and effective technique for separating compounds based on their polarity.
Chemical Properties A summary of the key chemical properties of the target compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₅HBrClN₃ |
| Molecular Weight | 218.44 g/mol [1] |
| Appearance | Assumed to be an off-white to yellow solid |
| Polarity (ACD/LogP) | 1.77[1] |
| Polar Surface Area | 49.57 Ų[1] |
Principle of Separation Normal-phase chromatography separates molecules based on their differential affinity for a polar stationary phase and a non-polar mobile phase.[2] In this protocol, silica gel, a highly polar adsorbent, is used as the stationary phase. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, carries the sample through the column. Non-polar impurities, having a low affinity for the silica gel, travel quickly through the column and are eluted first. This compound, being moderately polar due to the pyrazine ring and cyano group, interacts more strongly with the silica gel and thus elutes later. By gradually increasing the polarity of the mobile phase (gradient elution), the target compound can be effectively separated from both less polar and more polar impurities.
Detailed Experimental Protocol
Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh, 60 Å porosity)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)
-
Crude Sample: this compound
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Collection vessels (test tubes or flasks)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
1. Preparation of the Column (Slurry Packing Method)
-
Select a glass column of appropriate size (e.g., for 1-2 g of crude material, a 40 mm diameter column is suitable).
-
In a beaker, prepare a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). The amount of silica should be approximately 50-100 times the mass of the crude sample.
-
Ensure the column is vertically clamped. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Fill the column halfway with the initial mobile phase.
-
Gently pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to settle. Add more slurry as needed until the desired column height is reached (typically 15-20 cm).
-
Do not allow the top of the silica bed to run dry at any point.
2. Sample Preparation and Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add the powdered sample-silica mixture to the top of the packed column.
-
Gently place a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
3. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column using a separatory funnel as a reservoir.
-
Begin elution with a low-polarity solvent system, such as 5% ethyl acetate in hexane. This mobile phase composition is typical for pyrazine purification.[3][4]
-
Open the stopcock to establish a steady flow rate (e.g., 5-10 mL/min).
-
Collect the eluent in sequentially numbered test tubes or flasks (e.g., 10-20 mL per fraction).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., step gradient to 10%, 15%, 20% ethyl acetate in hexane). This is crucial for eluting the moderately polar target compound after non-polar impurities have been washed away.
4. Analysis of Fractions
-
Monitor the separation using Thin-Layer Chromatography (TLC).
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Fractions containing a single spot corresponding to the pure product (compare with a TLC of the starting material) should be combined.
5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR or HPLC.
Data Summary
The following table summarizes the key parameters for the purification protocol.
| Parameter | Specification | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent for separation. |
| Mobile Phase System | n-Hexane / Ethyl Acetate | Non-polar solvent system. |
| Elution Method | Gradient Elution | Start with 5% EtOAc, increase to 20-30% as needed. |
| Sample Loading | Dry Loading | Ensures a narrow, concentrated starting band for better resolution. |
| Monitoring Technique | TLC with UV (254 nm) | To identify fractions containing the pure compound. |
| Expected Rf | ~0.3 - 0.4 | In 25% Ethyl Acetate / 75% Hexane (This is an estimate and should be determined experimentally). |
Workflow Visualization
The logical flow of the purification protocol is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
Safety Precautions
-
All procedures should be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hexane and ethyl acetate are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Handle silica gel with care, as fine dust can be a respiratory irritant.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion This protocol provides a robust and reproducible method for the purification of this compound using standard laboratory equipment. The use of normal-phase column chromatography with a hexane/ethyl acetate gradient allows for the effective removal of common synthesis impurities, yielding a product of high purity suitable for downstream applications in research and development.
References
Application Notes and Protocols: Synthesis of Antiviral Compounds Utilizing 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloropyrazine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel antiviral agents. The pyrazine core is a common scaffold in numerous biologically active compounds, including the approved antiviral drug Favipiravir. The differential reactivity of the bromo and chloro substituents on the pyrazine ring allows for selective functionalization, enabling the generation of diverse molecular architectures for antiviral screening and drug development.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antiviral compounds. The protocols are based on established synthetic methodologies for related halogenated pyrazine derivatives.
Key Applications
The primary application of this compound in antiviral research lies in its utility as a scaffold for the synthesis of novel substituted pyrazine derivatives. The two halogen atoms at positions 3 and 5 can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. Furthermore, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and introduce aryl or heteroaryl moieties. This chemical versatility allows for the creation of extensive libraries of compounds for screening against various viral targets.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-aminopyrazine-2-carbonitrile Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the selective displacement of the chlorine atom at the 5-position with an amine nucleophile. The chlorine atom is generally more susceptible to nucleophilic attack than the bromine atom in this heterocyclic system.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine, morpholine, piperidine)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Acetonitrile)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq) and a base such as triethylamine (1.5 - 2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or heat to a temperature between 50-80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-bromo-5-aminopyrazine-2-carbonitrile derivative.
Example Workflow for Nucleophilic Substitution:
Application Notes and Protocols for Novel Pyrazine-Based Compounds in Materials Science
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for the development of novel functional materials.[1] Its electron-deficient nature makes it an excellent building block for creating materials with tailored electronic and optical properties.[1] Pyrazine derivatives have garnered significant interest in materials science due to their applications in organic electronics, coordination polymers, sensors, and even in the realm of drug development.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of novel pyrazine-based compounds for researchers, scientists, and drug development professionals.
The unique electronic and structural properties of pyrazine derivatives make them suitable for a wide range of applications. They can act as ligands in coordination chemistry to form metal-organic frameworks (MOFs) with potential uses in gas storage and sensing.[1][4] In organic electronics, their favorable charge transfer properties are exploited in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs).[3] Furthermore, the pyrazine moiety is a key structural motif in several small molecule kinase inhibitors, highlighting its relevance to drug development.[5][6]
Synthesis Protocols for Pyrazine-Based Compounds
The synthesis of functional pyrazine derivatives often involves transition metal-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazine core.[7] Common methods include Suzuki, Stille, and Sonogashira couplings. Another approach is the dehydrogenative coupling of α-amino alcohols or the condensation of diamines with α-dicarbonyl compounds.[8]
Protocol 1: Synthesis of a Hole Transporting Layer (HTL) Material via Stille Coupling
This protocol describes the synthesis of a pyrazine-based compound designed for use as a hole transporting layer in OLEDs, adapted from a multi-step synthesis.[9]
Experimental Workflow for HTL Synthesis
Caption: Workflow for the multi-step synthesis of a pyrazine-based Hole Transporting Layer (HTL) material.
Materials:
-
4-bromoaniline
-
4-iodoanisole
-
Tributyltin chloride
-
1,2-bis(4-bromophenyl)ethane-1,2-dione
-
Pd(PPh3)4 catalyst
-
1,2-diaminobenzene
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 4-bromo-N,N-bis(methoxyphenyl)-aniline: A high-temperature substitution reaction is performed between 4-bromoaniline and 4-iodoanisole.[9]
-
Synthesis of 4-methoxy-N-(4-(tributylstannyl)phenyl)aniline: The bromo atom on the previously synthesized compound is substituted with tributylstannum at low temperatures under an inert nitrogen atmosphere.[9]
-
Stille Coupling Reaction: The tributylstannyl derivative is reacted with 1,2-bis(4-bromophenyl)ethane-1,2-dione in the presence of a Pd(PPh3)4 catalyst at high temperatures in an inert atmosphere to form the pyrazine precursor.[9]
-
Imination Reaction: The precursor is then reacted with a diamine, such as 1,2-diaminobenzene, to yield the final pyrazine-based HTL compound.[9]
-
Purification: The final product is purified by column chromatography.[10]
Characterization of Pyrazine-Based Materials
The synthesized compounds are characterized to determine their structural, optical, and electrochemical properties.
Optical and Electrochemical Properties
UV-Visible (UV-Vis) spectroscopy and Differential Pulse Voltammetry (DPV) are used to determine the optical and electrochemical properties, which are crucial for assessing their potential in electronic applications.[9]
| Compound | λmax (nm) [in Toluene] | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| DNB [9] | 348 | -5.21 | -2.25 | 2.96 |
| bDNB [9] | 356 | -5.18 | -2.24 | 2.94 |
| DNP [9] | 350 | -5.20 | -2.28 | 2.92 |
| PY-EIP [11] | 468 (film) | - | - | - |
| PA-EIP [11] | 440 (film) | - | - | - |
DNB, bDNB, and DNP are examples of pyrazine-based HTL materials.[9] PY-EIP and PA-EIP are indenopyrazine derivatives for blue OLEDs.[11]
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
Pyrazine derivatives are extensively used in OLEDs as emissive materials, hole transporting layers (HTLs), or electron transporting layers (ETLs) due to their excellent charge transport properties and tunable emission colors.[3][11]
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol outlines the general steps for fabricating an OLED device using a solution-processable pyrazine-based emissive material.
OLED Fabrication Workflow
Caption: General workflow for the fabrication of a solution-processed Organic Light-Emitting Diode (OLED).
Materials:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Pyrazine-based emissive material
-
Electron Transport Layer (ETL) material (e.g., TmPYPB)[13]
-
Electron Injection Layer (EIL) material (e.g., LiF)[13]
-
Cathode material (e.g., Aluminum)[13]
-
Spin coater, hot plate, thermal evaporator
Procedure:
-
Substrate Cleaning: Clean ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, ethanol, and acetone. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.[13]
-
HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.[12]
-
Emissive Layer Deposition: Dissolve the pyrazine-based emissive material in a suitable solvent (e.g., 1% weight ratio in Toluene).[12] Spin-coat the solution onto the HIL.
-
Baking: Bake the substrate on a hot plate to remove the solvent (e.g., 110 °C for 5 minutes).[11]
-
ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure ≤2 × 10⁻⁴ Pa).[13] Sequentially deposit the ETL, EIL, and a metal cathode (e.g., Al).[13]
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
-
Testing: Characterize the current-voltage-luminance (J-V-L) characteristics and electroluminescence spectra of the fabricated device.
OLED Performance Data
| Emitting Material | Max. Luminance (cd/m²) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |
| PY-EIP [11] | - | 2.45 | - | Blue (CIE: 0.269, 0.294) |
| 3DMAC-BP [13] | 4038 | - | - | Orange-Red |
| 2DMAC-BP [13] | 14350 | - | 22.0 | Orange-Red |
| 1DMAC-BP [13] | 2728 | - | - | Yellow-Green |
PY-EIP is a blue-emitting indenopyrazine.[11] 1/2/3DMAC-BP are dibenzo[a,c]phenazine-based TADF emitters.[13]
Printable Electronics
Solution-processable pyrazine-based materials are promising candidates for printable electronics, which involves depositing electronic materials as inks.[14][15] These inks can be used to fabricate flexible and low-cost electronic devices.[16][17]
Logical Relationship in Materials Design
Caption: Relationship between molecular design, material properties, and final device performance.
Drug Development: Kinase Inhibition
The pyrazine scaffold is prevalent in many FDA-approved small molecule kinase inhibitors used in oncology and immunology.[5][6] Protein kinases are crucial in cellular signaling, and their inhibition can be a therapeutic strategy.[6]
Protocol 3: Biochemical Assay for Kinase Inhibition
This protocol provides a general outline for a biochemical assay to screen pyrazine-based compounds for kinase inhibitory activity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Pyrazine-based test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazine-based test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, the kinase enzyme, and the test compound or vehicle control.
-
Initiate Reaction: Add the kinase substrate and ATP to initiate the phosphorylation reaction. Incubate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathway Example: Kinase Inhibition
Caption: Simplified signaling pathway showing the mechanism of a pyrazine-based kinase inhibitor.
References
- 1. nbinno.com [nbinno.com]
- 2. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sunchemical.com [sunchemical.com]
- 16. researchgate.net [researchgate.net]
- 17. Material Innovations for Printed Electronics [atomfair.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile. The primary synthetic route covered is the Sandmeyer reaction of 3-Amino-5-chloropyrazine-2-carbonitrile.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| LCY-01 | Low or No Product Yield | Incomplete diazotization of the starting amine. | - Ensure the reaction is maintained at a low temperature (0-5 °C) during the addition of the diazotizing agent (e.g., tert-butyl nitrite) to prevent premature decomposition of the diazonium salt.- Use a slight excess of the diazotizing agent to drive the reaction to completion. |
| Decomposition of the diazonium salt before the addition of the copper(II) bromide. | - Prepare the diazonium salt in situ and use it immediately in the subsequent Sandmeyer reaction.[1][2]- Avoid exposing the diazonium salt solution to elevated temperatures or direct sunlight. | ||
| Inefficient Sandmeyer reaction. | - Ensure the copper(II) bromide is of high purity and anhydrous, as moisture can interfere with the reaction.- The reaction is typically heated to around 65 °C to facilitate the substitution.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | ||
| IMP-01 | Presence of Impurities in the Crude Product | Formation of 5-chloro-3-hydroxypyrazine-2-carbonitrile. | This is a common side product resulting from the reaction of the diazonium salt with water.[3]- Minimize the amount of water in the reaction mixture. Use anhydrous solvents and reagents where possible.- Purify the crude product using silica gel column chromatography. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. |
| Unreacted 3-Amino-5-chloropyrazine-2-carbonitrile. | - This indicates incomplete diazotization. Refer to solutions for LCY-01 .- The starting material can be separated from the product by column chromatography. | ||
| Formation of biaryl byproducts. | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl impurities.[2]- Maintain a controlled reaction temperature to minimize side reactions.- These impurities can typically be removed by column chromatography or recrystallization. | ||
| PUR-01 | Difficulty in Purifying the Product | Co-elution of the product with impurities during column chromatography. | - Experiment with different solvent systems for chromatography. A less polar system may provide better separation.- Consider using a different stationary phase, such as alumina, if silica gel is not effective.- Recrystallization from a suitable solvent can be an effective final purification step. |
| Oily or non-crystalline product after purification. | - The product may contain residual solvent. Dry the product under high vacuum for an extended period.- If the product is inherently an oil at room temperature, confirm its purity by analytical methods such as NMR and mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization step?
A1: The diazotization of 3-Amino-5-chloropyrazine-2-carbonitrile should be carried out at a low temperature, typically between 0 and 5 °C. This is crucial to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
Q2: Can I use sodium nitrite instead of tert-butyl nitrite for the diazotization?
A2: While sodium nitrite in the presence of a strong acid (like HCl) is a common method for diazotization, tert-butyl nitrite is often preferred for substrates that may be sensitive to strongly acidic aqueous conditions.[1] The choice of diazotizing agent may require optimization for your specific reaction conditions.
Q3: My Sandmeyer reaction is not going to completion. What can I do?
A3: If the reaction is sluggish, ensure that the temperature is maintained at the optimal level (around 65 °C for this specific transformation).[3] The quality of the copper(II) bromide is also important; using a fresh, high-purity source is recommended. You can also try a slight excess of copper(II) bromide to help drive the reaction.
Q4: What are the common side products to look out for?
A4: The most common side product is the corresponding phenol, 5-chloro-3-hydroxypyrazine-2-carbonitrile, formed from the reaction of the intermediate diazonium salt with water.[3] Other potential impurities include unreacted starting material and biaryl byproducts.[2]
Q5: What is the best method for purifying the final product?
A5: Silica gel column chromatography is the most commonly reported method for purifying this compound and related compounds.[4] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is a good starting point for developing a separation method.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline based on literature procedures for similar Sandmeyer reactions.[3] Optimization may be required for specific laboratory conditions.
Materials:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
Copper(II) bromide (CuBr₂)
-
tert-Butyl nitrite
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of copper(II) bromide (1.2 equivalents) in anhydrous acetonitrile, add tert-butyl nitrite (1.1 equivalents) at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-Amino-5-chloropyrazine-2-carbonitrile (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 65 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
References
Technical Support Center: Synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloropyrazine-2-carbonitrile. The information provided is intended to help identify and mitigate common side reactions encountered during this synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and resolution of side reactions.
| Issue/Observation | Potential Cause (Side Reaction) | Suggested Action(s) |
| Low yield of the desired product with a significant amount of a polar byproduct. | Hydroxylation: Formation of 3-Hydroxy-5-chloropyrazine-2-carbonitrile due to the presence of water reacting with the diazonium salt intermediate. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture. - Use a freshly opened or distilled solvent. |
| Presence of a byproduct with a mass corresponding to the starting material minus the amino group. | Protodeamination: Replacement of the diazonium group with a hydrogen atom, leading to the formation of 5-Chloropyrazine-2-carbonitrile. This can be promoted by certain reducing agents or an inappropriate reaction temperature. | - Ensure the correct stoichiometry of reagents. - Maintain a consistent reaction temperature as specified in the protocol. Avoid overheating. - Use high-purity starting materials and reagents. |
| Formation of a dark, often insoluble, colored impurity. | Azo Coupling: The electrophilic diazonium salt intermediate can react with the electron-rich starting material (3-Amino-5-chloropyrazine-2-carbonitrile) or other aromatic species to form colored azo compounds. | - Maintain a low concentration of the starting amine during the diazotization step by slow and controlled addition of the diazotizing agent. - Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. - Optimize the reaction temperature; lower temperatures can sometimes disfavor azo coupling. |
| Detection of a byproduct with a mass indicating the addition of a second bromine atom. | Over-bromination: Formation of a dibrominated pyrazine species. While less common in this specific synthesis, it can occur if there are sources of electrophilic bromine. | - Strictly control the stoichiometry of the bromide source (Cupric Bromide). - Ensure that the reaction conditions do not promote the generation of Br+. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
Q2: How can I purify the desired product from these side products?
A2: Silica gel column chromatography is the most effective method for purifying this compound from its potential side products. The polarity differences between the desired product and the common byproducts (e.g., the more polar hydroxylated compound) allow for efficient separation.
Q3: The reaction mixture turned a very dark color immediately. Is this normal?
A3: A change in color is expected during the formation of the diazonium salt and its subsequent reaction. However, the formation of an intense, dark, or tar-like color may indicate the significant formation of azo dye byproducts. This can be a result of suboptimal reaction conditions, such as incorrect temperature or reagent addition rate.
Q4: Can I use a different copper salt, like Copper(I) Bromide, instead of Copper(II) Bromide?
A4: The Sandmeyer reaction is traditionally catalyzed by Copper(I) salts. However, the cited protocol specifies the use of Copper(II) Bromide. While Cu(I) might also facilitate the reaction, it could lead to different reaction kinetics and potentially a different side product profile. It is recommended to adhere to the specified protocol unless a comparative study is undertaken.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on the procedure described in Bioorganic & Medicinal Chemistry Letters, 2009, vol. 19, # 23, p. 6524 - 6528.
Materials:
-
3-Amino-5-chloropyrazine-2-carbonitrile
-
tert-Butyl nitrite
-
Cupric bromide (CuBr₂)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
Procedure:
-
To a solution of 3-Amino-5-chloropyrazine-2-carbonitrile in anhydrous acetonitrile, add cupric bromide.
-
Heat the mixture to 65 °C with stirring.
-
Slowly add tert-butyl nitrite to the reaction mixture.
-
Maintain the reaction at 65 °C and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction by pouring it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield this compound.
Visualizations
Caption: Main synthesis pathway of this compound.
Caption: Common side reaction pathways from the diazonium intermediate.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Purification of Halogenated Pyrazine Carbonitriles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with halogenated pyrazine carbonitriles. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful purification of these critical building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying halogenated pyrazine carbonitriles?
A1: The primary and most widely documented method for the purification of halogenated pyrazine carbonitriles is silica gel column chromatography[1][2]. Recrystallization is also employed, particularly for final purification of the crystalline solid product[3].
Q2: What are typical impurities encountered during the synthesis of these compounds?
A2: Impurities can include unreacted starting materials, reagents, and byproducts from the halogenation reaction. For instance, in the synthesis of dichloropyrazine compounds, the formation of brominated impurities has been noted as a significant issue[1]. Positional isomers can also be a major impurity, requiring careful chromatographic separation[1].
Q3: How does the type of halogen (F, Cl, Br) influence the purification strategy?
A3: The nature of the halogen affects the polarity and reactivity of the molecule, which in turn influences the choice of purification technique. For instance, chloro- and bromo-derivatives are commonly purified by silica gel chromatography[2][3]. In some cases, fluorinated derivatives like 3,6-difluoropyrazine-2-carbonitrile can be used in subsequent reactions without extensive purification of the crude product[4].
Q4: Are there any known stability issues with halogenated pyrazine carbonitriles during purification?
A4: While 3-chloropyrazine-2-carbonitrile is noted to be a stable compound, not easily degraded by light or heat, the pyrazine ring's electron-deficient nature makes it susceptible to nucleophilic aromatic substitution[1][5]. Care should be taken to avoid conditions that could lead to unintended reactions, such as the presence of strong nucleophiles.
Troubleshooting Guides
This section addresses common problems encountered during the purification of halogenated pyrazine carbonitriles.
Problem 1: Poor Separation of Product and Impurities on Silica Gel Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system by running TLC plates with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system should provide a good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column separation. |
| Co-elution of Positional Isomers | If positional isomers are present, a high-resolution separation may be required. Consider using a higher grade of silica gel, a longer column, or a very slow solvent gradient. HPLC can also be an effective technique for separating closely related isomers. |
| Product Streaking on the Column | Streaking can be caused by overloading the column, poor solubility in the eluent, or interaction with the silica gel. Try reducing the amount of crude material loaded, or pre-adsorbing the crude product onto a small amount of silica gel before loading it onto the column. If the compound is acidic or basic, adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can sometimes improve peak shape. |
| Decomposition on Silica Gel | If you suspect the compound is degrading on the silica gel, you can try deactivating the silica by washing it with a solvent system containing a small percentage of a polar solvent like methanol, followed by the eluent. Alternatively, using a different stationary phase like alumina might be a viable option. |
Problem 2: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents to find the optimal one. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. |
| Oiling Out | If the compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Low Recovery | Low recovery can result from using too much solvent, which keeps the product dissolved even at low temperatures. Minimize the amount of hot solvent used to dissolve the crude product. Cooling the solution in an ice bath can also help to maximize crystal formation. |
Data Presentation
Table 1: Purification Parameters for Halogenated Pyrazine Carbonitriles
| Compound | Purification Method | Eluent/Solvent System | Yield (%) | Purity (%) | Reference |
| 3-Chloropyrazine-2-carbonitrile | Silica Gel Column Chromatography | Dichloromethane | 51 | >98 (by NMR) | [2] |
| 3-Chloropyrazine-2-carbonitrile | Silica Gel Column Chromatography | Petroleum Ether / Ethyl Acetate (10:1) | 79 | Not specified | [6] |
| 3-Bromopyridine-2-carbonitrile | Silica Gel Column Chromatography | Ethyl Acetate / n-Hexane (1:1) | 20 | Not specified | [3] |
| 3-Bromopyridine-2-carbonitrile | Recrystallization | Ethyl Acetate / n-Heptane (1:1) | Not specified | Suitable for X-ray analysis | [3] |
| 3,6-Difluoropyrazine-2-carbonitrile | - | Crude product used directly | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Purification of 3-Chloropyrazine-2-carbonitrile by Silica Gel Column Chromatography[2][5]
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Preparation of the Column: A glass column is packed with silica gel as a slurry in the chosen eluent (e.g., 100% dichloromethane).
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Sample Loading: The crude 3-chloropyrazine-2-carbonitrile is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.
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Elution: The column is eluted with the chosen solvent system. For 3-chloropyrazine-2-carbonitrile, 100% dichloromethane has been reported to be effective[2][5].
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 3-chloropyrazine-2-carbonitrile as a white powder.
Protocol 2: Purification of 3-Bromopyridine-2-carbonitrile by Column Chromatography and Recrystallization[3]
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Column Chromatography:
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The crude product is purified by column chromatography on silica gel.
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The eluent used is a 1:1 (v/v) mixture of ethyl acetate and n-hexane.
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Fractions are collected and analyzed to isolate the product.
-
-
Recrystallization:
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The product obtained from column chromatography is further purified by recrystallization.
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The solvent system for recrystallization is a 1:1 (v/v) mixture of ethyl acetate and n-heptane.
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Crystals suitable for X-ray analysis can be obtained through this method.
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Mandatory Visualization
Caption: Experimental workflow for the purification of halogenated pyrazine carbonitriles.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 2. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 5. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 6. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
managing impurities in the synthesis of substituted pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of substituted pyrazines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of substituted pyrazines, providing potential causes and recommended solutions.
Problem 1: Low Yield of the Desired Substituted Pyrazine
Possible Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time or temperature. For syntheses involving α-amino ketones, ensure complete formation of the dihydropyrazine intermediate before oxidation.[1] - For palladium-catalyzed cross-coupling reactions, ensure the catalyst is active and consider a higher catalyst loading. |
| Suboptimal Reaction Conditions | - pH: For condensations of 1,2-diamines and 1,2-dicarbonyls, the pH can be critical. Acidic conditions can protonate the diamine, reducing its nucleophilicity, while strongly basic conditions can lead to side reactions. Optimize the pH of the reaction mixture. - Temperature: Higher temperatures can sometimes lead to decomposition of starting materials or products. For instance, in syntheses involving sugars, high temperatures can decrease the yield of pyrazines.[2] It is advisable to perform a temperature screen to find the optimal balance between reaction rate and product stability. |
| Side Reactions | - Oligomerization: In the condensation of 1,2-diamines and 1,2-dicarbonyls, oligomeric byproducts can form, especially at high concentrations. Try running the reaction at a lower concentration. - Homocoupling: In palladium-catalyzed cross-coupling reactions (e.g., Stille coupling), homocoupling of the organostannane reagent can be a significant side reaction. This can be mitigated by changing the order of reagent addition; for instance, mixing the palladium catalyst with the electrophile before adding the organostannane. |
| Oxidation of Dihydropyrazine Intermediate | The oxidation of the dihydropyrazine intermediate to the aromatic pyrazine can be inefficient. Ensure an appropriate oxidizing agent is used (e.g., air, MnO₂, Cu(II) salts) and that the reaction goes to completion.[1] |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: 3-Bromo-5-chloropyrazine-2-carbonitrile in Cross-Coupling Reactions
Welcome to the technical support center for 3-Bromo-5-chloropyrazine-2-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cross-coupling reactions with this challenging substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions involving this compound.
Low or No Conversion
Question: I am observing low or no conversion of my this compound in a Suzuki-Miyaura coupling. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity in Suzuki-Miyaura coupling of electron-deficient substrates like this compound is a common issue. Here are several factors to consider and troubleshoot:
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Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands are often required for challenging substrates.
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Recommendation: Screen a variety of catalyst systems. Start with a robust catalyst system known for coupling electron-deficient heterocycles. See Table 1 for suggested starting points.
-
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Base: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to low yields or decomposition of the starting material or product.
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Recommendation: The strength and solubility of the base are important. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. For base-sensitive substrates, milder bases may be necessary.
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Solvent: The solvent can significantly influence the solubility of reagents and the stability of the catalytic species.
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Recommendation: Aprotic polar solvents like dioxane, DMF, or toluene are common choices. A mixture of an organic solvent and water can sometimes be beneficial.
-
-
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.
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Recommendation: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed. Microwave irradiation can sometimes improve yields and reduce reaction times.
-
-
Reagent Quality: The purity of the boronic acid, catalyst, and solvent is crucial. Impurities can poison the catalyst.
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Recommendation: Use freshly purchased or purified reagents and anhydrous solvents.
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Question: My Buchwald-Hartwig amination of this compound is not proceeding. What should I try?
Answer:
The Buchwald-Hartwig amination of this substrate can be challenging due to the electron-deficient nature of the pyrazine ring, which can lead to catalyst inhibition. Consider the following:
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Ligand Selection: The ligand is key to stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.
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Recommendation: Ligands like XPhos, SPhos, or RuPhos are good starting points.[1] See Table 2 for more suggestions.
-
-
Base Strength: A strong, non-nucleophilic base is typically required. However, very strong bases can cause decomposition of the substrate.
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Recommendation: Sodium or lithium tert-butoxide are common choices. If substrate decomposition is observed, a weaker base like Cs₂CO₃ or K₃PO₄ could be tested.
-
-
Catalyst Precursor: The choice of palladium precursor can impact the reaction.
-
Recommendation: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that form the active Pd(0) species in situ. Pre-formed palladium-ligand complexes can also be effective.
-
-
Amine Reactivity: Sterically hindered or less nucleophilic amines may require more forcing conditions.
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Recommendation: For challenging amines, increasing the catalyst loading, temperature, or using a more robust ligand may be necessary.
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Side Product Formation
Question: I am observing significant amounts of a debrominated-chloropyrazine side product in my cross-coupling reaction. How can I minimize this?
Answer:
Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides. This can occur through various pathways, including reaction with trace water or other proton sources.
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Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions.
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Recommendation: Use freshly dried solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
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Base: Some bases can promote hydrodehalogenation.
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Recommendation: If using a hydroxide or alkoxide base, ensure conditions are strictly anhydrous. Consider switching to a carbonate or phosphate base.
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Catalyst System: The choice of ligand can influence the rate of reductive elimination versus side reactions.
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Recommendation: Screening different ligands may help identify one that favors the desired cross-coupling pathway.
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Question: I am attempting a selective cross-coupling at the bromine position, but I am also seeing reaction at the chlorine. How can I improve selectivity?
Answer:
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Achieving high selectivity is generally feasible under carefully controlled conditions.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive C-Br bond.
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Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Cl bond.
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Catalyst System: Some catalyst systems may exhibit higher selectivity.
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Recommendation: Use a catalyst system known for its high activity at lower temperatures to favor the kinetically preferred C-Br coupling.
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Frequently Asked Questions (FAQs)
Q1: Which position on this compound is more reactive in palladium-catalyzed cross-coupling?
The bromine at the 3-position is significantly more reactive than the chlorine at the 5-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-Br bond kinetically favored. By carefully controlling reaction conditions (e.g., temperature, reaction time), selective coupling at the C-Br position can be achieved.
Q2: What are the general considerations for catalyst and ligand selection for this substrate?
Due to the electron-deficient nature of the pyrazine ring and the presence of a nitrile group, the substrate can act as a ligand for the palladium center, potentially leading to catalyst deactivation. To mitigate this, bulky and electron-rich phosphine ligands are generally recommended. These ligands stabilize the palladium center and promote the desired catalytic cycle. Examples include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and other bulky phosphines like P(t-Bu)₃.
Q3: Can I use the same conditions for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
While there are some general principles that apply across different cross-coupling reactions (e.g., the need for an inert atmosphere, use of appropriate ligands), the optimal conditions are often reaction-specific. For example, Suzuki reactions require a base to activate the boronic acid for transmetalation, while Sonogashira reactions often employ a copper co-catalyst. It is essential to consult literature for starting points for each specific type of reaction and then optimize from there.
Q4: What are some common side reactions to watch out for?
Besides low reactivity, common side reactions include:
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Hydrodehalogenation: Replacement of the bromine or chlorine with a hydrogen atom.
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Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions).
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Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation in Suzuki reactions.
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Catalyst Decomposition: Formation of palladium black, indicating catalyst precipitation and deactivation.
Q5: Are there any non-palladium based methods for cross-coupling this substrate?
While palladium is the most common catalyst, other transition metals like nickel and iron have been used for cross-coupling of electron-deficient heterocycles. These may offer different reactivity profiles and could be an alternative if palladium-based methods are unsuccessful.
Data Presentation
The following tables provide suggested starting conditions for various cross-coupling reactions based on literature for similar electron-deficient heterocyclic systems. Note: These are general recommendations and will likely require optimization for this compound.
Table 1: Suggested Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd(OAc)₂ (2-5) | Pd₂(dba)₃ (2-5) | Pd(PPh₃)₄ (5-10) |
| Ligand (mol%) | SPhos (4-10) | XPhos (4-10) | PPh₃ (10-20) |
| Base | K₃PO₄ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | K₂CO₃ (2-3 equiv) |
| Solvent | Dioxane/H₂O (e.g., 10:1) | Toluene/H₂O (e.g., 10:1) | DMF |
| Temperature (°C) | 80 - 110 | 90 - 120 | 100 - 130 |
Table 2: Suggested Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source (mol%) | Pd₂(dba)₃ (1-3) | Pd(OAc)₂ (1-3) | [Pd(cinnamyl)Cl]₂ (1-2) |
| Ligand (mol%) | XPhos (2-6) | RuPhos (2-6) | BrettPhos (2-4) |
| Base | NaOt-Bu (1.2-2 equiv) | LHMDS (1.2-2 equiv) | Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature (°C) | 80 - 110 | 80 - 110 | 90 - 120 |
Table 3: Suggested Starting Conditions for Sonogashira Coupling
| Parameter | Condition 1 | Condition 2 (Copper-free) |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (2-5) | Pd(OAc)₂ (2-5) |
| Ligand (mol%) | PPh₃ (4-10) | SPhos (4-10) |
| Cu Source (mol%) | CuI (5-10) | None |
| Base | Et₃N or DIPEA (excess) | Cs₂CO₃ (2-3 equiv) |
| Solvent | THF or DMF | Dioxane |
| Temperature (°C) | 25 - 80 | 80 - 110 |
Table 4: Suggested Starting Conditions for Heck Coupling
| Parameter | Condition 1 | Condition 2 |
| Pd Source (mol%) | Pd(OAc)₂ (2-5) | PdCl₂(PPh₃)₂ (2-5) |
| Ligand (mol%) | P(o-tolyl)₃ (4-10) | PPh₃ (4-10) |
| Base | Et₃N or K₂CO₃ (1.5-2 equiv) | NaOAc (2 equiv) |
| Solvent | DMF or NMP | Acetonitrile |
| Temperature (°C) | 100 - 140 | 100 - 140 |
Experimental Protocols
The following are general protocols adapted from literature for similar substrates. They should be considered as starting points and will require optimization.
General Suzuki-Miyaura Coupling Protocol
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To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas.
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Add the degassed solvent (e.g., dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
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To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv) under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) source (e.g., CuI).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF) and the base (e.g., Et₃N).
-
Add the terminal alkyne (1.2-2.0 equiv) via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Heck Coupling Protocol
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if used, e.g., P(o-tolyl)₃), and the base (e.g., K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent (e.g., DMF) and the alkene (1.2-2.0 equiv).
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: General experimental workflow for cross-coupling.
References
preventing decomposition of 3-Bromo-5-chloropyrazine-2-carbonitrile during reaction
Welcome to the technical support center for 3-Bromo-5-chloropyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by elevated temperatures, exposure to light, and the presence of strong nucleophiles or bases. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond and can be prone to cleavage under certain conditions.
Q2: I am observing a significant amount of debrominated byproduct in my Suzuki coupling reaction. What could be the cause?
A2: The formation of a debrominated byproduct (5-chloropyrazine-2-carbonitrile) in a Suzuki coupling reaction can be attributed to several factors:
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Proto-deboronation of the boronic acid reagent: This can generate arene byproducts that then participate in the catalytic cycle.
-
Reductive dehalogenation: This can be promoted by the phosphine ligand, the base, or impurities in the reaction mixture.
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Hydrolysis: Trace amounts of water can lead to the hydrolysis of the organoboron reagent, reducing its efficiency and potentially contributing to side reactions.
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is a likely cause?
A3: A dark reaction mixture and the formation of multiple products often indicate thermal decomposition or side reactions involving the pyrazine ring. Pyrazines, especially when heated for extended periods, can undergo oligomerization or polymerization, leading to tar-like substances. Consider lowering the reaction temperature and minimizing the reaction time.
Q4: Can I use a strong base like sodium hydroxide in my reaction?
A4: Caution should be exercised when using strong, hard nucleophiles like hydroxide ions. The electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution, which could lead to the displacement of the halide substituents and the formation of unwanted byproducts. It is advisable to use weaker, non-nucleophilic bases where possible.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Step |
| Low conversion of starting material | Inactive catalyst | Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C. | |
| Inefficient base | Switch to a different base. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Formation of debrominated byproduct | Proto-deboronation | Use anhydrous solvents and reagents. Consider using a boronic ester instead of a boronic acid. |
| Reductive dehalogenation | Choose a different phosphine ligand. Bulky, electron-rich ligands can sometimes promote this side reaction. | |
| Formation of homocoupled product | Inefficient cross-coupling | Optimize the stoichiometry of the reactants. A slight excess of the boronic acid reagent may be beneficial. |
Issue 2: Product Degradation During Workup and Purification
| Symptom | Potential Cause | Troubleshooting Step |
| Decomposition on silica gel column | Acidity of silica gel | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
| Prolonged exposure to silica | Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. | |
| Degradation in solution | Exposure to light | Protect the solution from light by wrapping the container in aluminum foil. |
| Presence of acid or base | Neutralize the solution before concentration. Wash with a mild buffer if necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-100°C) and monitor the progress by TLC or LC-MS.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
optimizing reaction time and temperature for pyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction time and temperature for pyrazine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during pyrazine synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield in the Condensation of 1,2-Diketones with 1,2-Diamines
-
Question: I am not getting the expected yield for my pyrazine synthesis using a 1,2-diketone and a 1,2-diamine. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this classic synthesis route can stem from several factors. The condensation reaction is often straightforward, but the subsequent oxidation of the dihydropyrazine intermediate is crucial for a good yield of the aromatic pyrazine.[1]
-
Incomplete Oxidation: The initial condensation forms a dihydropyrazine, which needs to be oxidized to the final pyrazine. If this step is inefficient, the yield will be low. Ensure you are using an appropriate oxidizing agent, such as copper(II) oxide or manganese oxide, or consider bubbling air or oxygen through the reaction mixture if the protocol calls for it.[1]
-
Reaction Temperature: While some protocols for this method can be performed at room temperature, others may require heating to drive the condensation and subsequent oxidation.[2] If you are working at room temperature, a moderate increase in temperature might improve the reaction rate and yield. However, excessively high temperatures can lead to side reactions and degradation of products.
-
Purity of Reactants: Ensure that your 1,2-diketone and 1,2-diamine are pure. Impurities can interfere with the reaction.
-
Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may not necessarily improve the yield and could complicate purification.
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Issue 2: Formation of Unidentified Side Products in Dehydrogenative Coupling of β-Amino Alcohols
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Question: My pyrazine synthesis via dehydrogenative coupling of a β-amino alcohol is producing several unidentified side products, lowering my desired product's yield. What could be causing this and how can I minimize side product formation?
-
Answer: The dehydrogenative coupling of β-amino alcohols is a powerful method but can be sensitive to reaction conditions, potentially leading to a mixture of products.[2]
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Catalyst and Ligand Choice: The choice of catalyst and its corresponding ligands is critical for selectivity in this reaction. Different metal-ligand combinations can favor different reaction pathways. For instance, certain ruthenium pincer complexes have been shown to be effective.[3] Ensure you are using the recommended catalyst system for your specific substrates.
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Reaction Temperature and Time: These parameters significantly influence the reaction outcome. An excessively high temperature or prolonged reaction time can promote side reactions. It is advisable to perform a systematic optimization of both temperature and time to find the optimal conditions for your specific substrate. For example, in one study, lowering the reaction temperature from 150 °C to 125 °C for 24 hours resulted in a quantitative yield of the desired pyrazine.[2][4]
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Substrate Reactivity: The structure of the β-amino alcohol can influence its reactivity and the propensity for side reactions. For example, methioninol, a sulfur-containing amino alcohol, was found to be unreactive under certain conditions.[2]
-
Issue 3: Inconsistent Pyrazine Profile in Maillard Reactions
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Question: I am using a Maillard reaction to generate a specific pyrazine profile for flavor and aroma applications, but the results are inconsistent between batches. What factors should I control more tightly?
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Answer: The Maillard reaction is a complex network of reactions, and the resulting pyrazine profile is highly sensitive to several parameters.[5]
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Temperature and Time: These are two of the most critical factors. The formation of pyrazines generally increases with both temperature and time up to a certain point, after which degradation can occur.[6] For reproducible results, precise control of the heating profile is essential. For instance, one study found the optimal condition for pyrazine formation to be 140°C for 90 minutes.[6][7]
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pH of the Reaction Medium: The pH has a significant impact on the Maillard reaction pathways. A neutral to slightly alkaline pH (around 7-8) is often optimal for the formation of many alkylpyrazines.[5]
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Reactant Composition: The type of amino acid and reducing sugar used will directly influence the types and amounts of pyrazines formed. Even the structure of peptides, if used as the amino source, can affect the outcome.[7] Ensure consistent sourcing and purity of your starting materials.
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Water Activity: The amount of water in the system plays a crucial role. While the Maillard reaction requires some water, very low water activity can favor certain reaction pathways leading to pyrazine formation.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of pyrazine synthesis.
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Question 1: What is a good starting point for optimizing the temperature for a novel pyrazine synthesis?
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Answer: A good starting point depends on the synthesis method. For condensation reactions of 1,2-diketones and 1,2-diamines, you can start at room temperature and gradually increase it to around 80-100°C. For dehydrogenative coupling reactions, temperatures often range from 120°C to 150°C.[2] In Maillard reactions, a common range to explore is 120°C to 180°C.[6] It is recommended to perform small-scale reactions at a range of temperatures (e.g., in 10-20°C increments) to identify the optimal condition for your specific reaction.
-
Question 2: How does reaction time typically affect pyrazine yield?
-
Answer: Generally, increasing the reaction time will increase the yield of pyrazine up to a certain point. Beyond this optimal time, the yield may plateau or even decrease due to the degradation of the product or the formation of side products. It is crucial to monitor the reaction progress over time using techniques like TLC or GC to determine the point at which the reaction is complete and to avoid unnecessary heating that could lead to lower yields. For example, in a manganese-catalyzed dehydrogenative coupling, reducing the reaction time from 24 hours to 12 hours at 150°C still resulted in a quantitative yield.[2][4]
-
Question 3: Can the choice of solvent influence the outcome of my pyrazine synthesis?
-
Answer: Yes, the solvent can have a significant impact on the reaction. It can affect the solubility of reactants, the reaction temperature (by its boiling point), and the stability of intermediates and products. For instance, in the manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol, using THF or 1,4-dioxane as the solvent at 150°C for 24 hours resulted in high yields of 90% and 95%, respectively.[2][4]
-
Question 4: Are there greener or milder methods for pyrazine synthesis?
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Answer: Yes, there is a growing interest in developing more environmentally friendly methods for pyrazine synthesis. Some approaches include:
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Room Temperature Synthesis: One method describes a high-yielding, one-pot synthesis of pyrazines from 1,2-diketones and 1,2-diamines at room temperature using a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol. This avoids the need for high temperatures and expensive catalysts.
-
Biocatalysis and Fermentation: The use of microorganisms and enzymes to produce pyrazines is another green approach, particularly for applications in the food and fragrance industries where "natural" labeling is desirable.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields compared to conventional heating methods.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis via Dehydrogenative Coupling of 2-Phenylglycinol
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn-pincer complex | KH | Toluene | 150 | 24 | 99 |
| 2 | Mn-pincer complex | KH | THF | 150 | 24 | 90 |
| 3 | Mn-pincer complex | KH | 1,4-dioxane | 150 | 24 | 95 |
| 4 | Mn-pincer complex | KH | Toluene | 125 | 24 | 99 |
| 5 | Mn-pincer complex | KH | Toluene | 150 | 12 | 99 |
Data adapted from a study on manganese pincer complex-catalyzed pyrazine synthesis.[2]
Table 2: Synthesis of 2,5-Disubstituted Pyrazines from β-Amino Alcohols
| Entry | β-Amino Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-1-phenylethanol | 150 | 24 | 99 |
| 2 | 2-Amino-3-phenylpropan-1-ol | 150 | 24 | 90 |
| 3 | 2-Amino-4-methylpentan-1-ol | 150 | 24 | 80 |
| 4 | 2-Amino-1-hexanol | 150 | 24 | 65 |
| 5 | 2-Amino-1-pentanol | 150 | 24 | 95 |
| 6 | 2-Aminobutan-1-ol | 150 | 24 | 40 |
| 7 | 2-Aminopropan-1-ol | 150 | 24 | 45 |
Optimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), in toluene.[2][4]
Experimental Protocols
Protocol 1: General Procedure for the Dehydrogenative Coupling of β-Amino Alcohols to Synthesize 2,5-Disubstituted Pyrazines
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To a dried Schlenk tube equipped with a magnetic stir bar, add the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (KH) (3 mol %).
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Under an inert atmosphere (e.g., argon or nitrogen), add dry toluene (2 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
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Stir the reaction mixture for 24 hours.
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After cooling to room temperature, quench the reaction by the careful addition of water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.
This is a general protocol adapted from the literature and may require optimization for specific substrates.[2]
Mandatory Visualization
Caption: Experimental workflow for pyrazine synthesis.
Caption: Dehydrogenative coupling pathway for pyrazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-5-chloropyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for catalyst selection and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order of bond dissociation energy: C-I > C-Br > C-OTf > C-Cl.[1][2] Therefore, for this compound, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. This inherent reactivity difference allows for selective functionalization at the C-Br position under carefully controlled conditions.
Q2: Which catalyst system should I choose for a Suzuki-Miyaura coupling with an arylboronic acid?
A2: For a standard Suzuki-Miyaura coupling to selectively react at the C-Br position, a good starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a suitable phosphine ligand. Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[3][4][5] For more challenging couplings or to improve yields, using advanced catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be beneficial.[6]
Q3: What are the recommended starting conditions for a Sonogashira coupling with a terminal alkyne?
A3: A classic Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF.[1][7] The reaction is usually performed under an inert atmosphere to prevent the homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira conditions, which can be advantageous for sensitive substrates, often employ bulky phosphine ligands and a base like Cs₂CO₃.[7]
Q4: I need to perform a Buchwald-Hartwig amination. Which catalyst and base combination is best?
A4: The Buchwald-Hartwig amination requires a robust catalyst system to form the C-N bond.[8] This typically involves a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a sterically hindered, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.[9][10] A strong, non-nucleophilic base is crucial; sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[11] The choice of solvent is typically an anhydrous, aprotic solvent like toluene or dioxane.
Q5: Can I perform a Stille or Heck coupling on this substrate?
A5: Yes. For a Stille coupling with an organostannane reagent, Pd(PPh₃)₄ is a very common and effective catalyst.[12][13] The reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[12][13] For a Heck reaction with an alkene, a palladium(II) source like Pd(OAc)₂ is a standard choice, often used with a phosphine ligand or under phosphine-free conditions.[14] A base such as Et₃N or K₂CO₃ is required to neutralize the HX generated during the reaction.
Troubleshooting Guide
Q: My reaction shows low or no conversion of the starting material. What should I do?
A: Low or no reactivity can stem from several factors. Consider the following troubleshooting steps:
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Ligand Choice: If using a simple ligand like PPh₃, switching to a more electron-rich and sterically bulky ligand (e.g., a Buchwald or Hartwig ligand) can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.[17]
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Base Strength & Solubility: The choice and quality of the base are critical.[3] For Suzuki couplings, Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility. Ensure the base is finely powdered and anhydrous if the reaction requires it.
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Solvent & Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[3] Ensure you are using high-purity, anhydrous solvents (if required) and that your coupling partner is pure.
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Temperature: Most cross-coupling reactions require heating. If you are running the reaction at a lower temperature, cautiously increasing it may improve the reaction rate and yield.
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Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Q: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of my substrate. How can I minimize these?
A:
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Homocoupling: This is particularly common in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling) reactions. For Suzuki reactions, ensuring a thoroughly deoxygenated environment can reduce homocoupling. For Sonogashira reactions, minimizing the amount of copper catalyst and maintaining a strict inert atmosphere can prevent the unwanted Glaser coupling.[18]
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Dehalogenation: The formation of a hydrodehalogenated product (where the bromine is replaced by a hydrogen) can occur, especially if there are sources of water or other protic species and the reductive elimination step is slow. Using a stronger base or ensuring anhydrous conditions can sometimes suppress this side reaction.
Q: I am trying to perform a sequential coupling, but I am getting poor selectivity between the C-Br and C-Cl positions. How can I improve selectivity for the C-Br position?
A: While the C-Br bond is inherently more reactive, achieving high selectivity may require fine-tuning the reaction conditions.
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Use Milder Conditions: Perform the first coupling at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the reaction at the more reactive C-Br site.
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Choose the Right Catalyst: Some catalyst systems offer better selectivity. For instance, Pd(PPh₃)₄ is often effective for selective couplings. Avoid highly reactive catalyst systems with very bulky ligands for the first step, as they might be reactive enough to start cleaving the C-Cl bond, especially at higher temperatures.
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Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction at the C-Cl position.
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for various cross-coupling reactions. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Air-stable Pd(II) precatalysts are often convenient. |
| Ligand | PPh₃, SPhos, or XPhos (Ligand:Pd ratio of 2:1 to 4:1) | Use bulky ligands for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is often superior for electron-deficient substrates. |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O | Aqueous mixtures are common and effective. |
| Temperature | 80-110 °C | Start around 80-90 °C to favor C-Br selectivity. |
Table 2: Sonogashira Coupling Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A common and reliable choice. |
| Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira mechanism. |
| Base | Et₃N or DIPEA (2-4 equivalents) | Often used as the solvent or co-solvent. |
| Solvent | THF or DMF | Ensure anhydrous and deoxygenated conditions. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed under mild conditions.[1] |
Table 3: Buchwald-Hartwig Amination Conditions
| Component | Recommendation | Notes |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Precatalysts that readily form Pd(0) in situ. |
| Ligand | XPhos, SPhos, or BINAP (Ligand:Pd ratio of 1:1 to 2:1) | Bulky, electron-rich ligands are critical for this reaction.[9] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Must be anhydrous. |
| Temperature | 90-120 °C | Reaction often requires elevated temperatures. |
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol provides a general methodology that should be optimized for specific substrates.
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Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
-
Catalyst and Ligand Addition:
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
-
Inert Atmosphere:
-
Seal the vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
-
Solvent Addition:
-
Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-chloropyrazine-2-carbonitrile.
-
Visualizations
Caption: Workflow for initial catalyst selection based on reaction type.
Caption: Decision tree for troubleshooting common cross-coupling issues.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. About: Buchwald–Hartwig amination [dbpedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-5-chloropyrazine-2-carbonitrile vs. 3,5-dichloropyrazine-2-carbonitrile
A Guide for Researchers in Drug Discovery and Organic Synthesis
In the landscape of heterocyclic chemistry, substituted pyrazines are valuable scaffolds for the development of novel therapeutics and functional materials. Among them, 3-bromo-5-chloropyrazine-2-carbonitrile and 3,5-dichloropyrazine-2-carbonitrile serve as versatile building blocks, offering multiple reaction sites for diversification. This guide provides a comparative analysis of their reactivity, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic strategies.
Chemical Structures and Properties
| Compound | This compound | 3,5-Dichloropyrazine-2-carbonitrile |
| CAS Number | 440124-25-4 | 313339-92-3 |
| Molecular Formula | C₅HBrClN₃ | C₅HCl₂N₃ |
| Molecular Weight | 218.44 g/mol | 173.99 g/mol |
| Structure | Br-C₄N₂H(Cl)-CN | Cl-C₄N₂H(Cl)-CN |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The presence of electron-wthdrawing groups, such as the nitrile at the C-2 position, further activates the ring towards nucleophilic attack.
3,5-Dichloropyrazine-2-carbonitrile: In this molecule, the two chlorine atoms are potential leaving groups. The regioselectivity of nucleophilic attack is dictated by the electronic effects of the substituents. The strongly electron-withdrawing cyano group at the C-2 position deactivates the adjacent C-3 position and activates the C-5 position towards nucleophilic attack. Experimental evidence confirms that nucleophilic aromatic substitution on 3,5-dichloropyrazine-2-carbonitrile occurs preferentially at the C-5 position.[1]
This compound: This compound offers two different halogen leaving groups. In SNAr reactions, the nature of the leaving group is a critical factor. Generally, the leaving group ability in SNAr reactions follows the trend F > Cl > Br > I, which is inverse to their bond strength. This is because the rate-determining step is often the attack of the nucleophile, and more electronegative halogens enhance the electrophilicity of the carbon atom to which they are attached. However, the C-Br bond is weaker than the C-Cl bond, which can influence reactivity in some cases.
Experimental Data Summary for SNAr with Amines:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 3,5-Dichloropyrazine-2-carbonitrile | Morpholine | 5-Morpholino-3-chloropyrazine-2-carbonitrile | - | [1] |
| This compound | Various Amines | 5-Amino-3-bromopyrazine-2-carbonitriles | - | - |
Note: Specific yield data for direct comparison under identical conditions is limited in published literature. The table reflects the expected regioselectivity.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation. In these reactions, the reactivity of the halide is a key determinant of the outcome.
General Reactivity Trend: The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl.[2] This trend is based on the carbon-halogen bond dissociation energy.
This compound: Based on the general reactivity trend, the C-Br bond at the C-3 position is significantly more reactive than the C-Cl bond at the C-5 position in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-3 position while leaving the C-5 chloro substituent intact for subsequent transformations.
3,5-Dichloropyrazine-2-carbonitrile: With two chloro substituents, mono-substitution can be achieved, but achieving high selectivity for the first coupling can be challenging and often leads to a mixture of mono- and di-substituted products. The electronic environment of the two chlorine atoms is different, which can lead to some regioselectivity, with the C-5 position being generally more activated towards oxidative addition due to the influence of the C-2 cyano group.
Experimental Data Summary for Suzuki-Miyaura Coupling:
| Starting Material | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Arylboronic acid | 3-Aryl-5-chloropyrazine-2-carbonitrile | High (expected) | - |
| 3,5-Dichloropyrazine-2-carbonitrile | Arylboronic acid | 5-Aryl-3-chloropyrazine-2-carbonitrile | Moderate to Good | - |
Note: While specific comparative yields under identical conditions are scarce, the established principles of cross-coupling reactivity strongly support the higher reactivity of the bromo-substituted compound.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
A solution of the halopyrazine (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is stirred at a temperature ranging from room temperature to 120 °C. A base, such as K₂CO₃ or DIPEA (1.5-2.0 eq.), is often added to scavenge the HX formed during the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
To a degassed mixture of the halopyrazine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF) is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired coupled product.
Logical Workflow for Reactivity Comparison
Caption: Comparative reactivity pathways for SNAr and Suzuki-Miyaura reactions.
Signaling Pathway of Reactivity Principles
Caption: Factors influencing the regioselectivity of SNAr and Suzuki reactions.
Conclusion
Both this compound and 3,5-dichloropyrazine-2-carbonitrile are valuable precursors for the synthesis of complex pyrazine derivatives. The choice between them should be guided by the desired synthetic outcome and the intended reaction sequence.
-
For selective C-3 functionalization via cross-coupling followed by C-5 modification via SNAr , this compound is the superior choice due to the significantly higher reactivity of the C-Br bond in palladium-catalyzed reactions.
-
For initial functionalization at the C-5 position via SNAr , both substrates are suitable, with the reaction being directed by the C-2 cyano group. However, 3,5-dichloropyrazine-2-carbonitrile may be a more cost-effective option if subsequent cross-coupling at the C-3 position is not required.
This guide provides a framework for understanding the comparative reactivity of these two important building blocks. Researchers are encouraged to consider the specific nucleophiles, coupling partners, and reaction conditions to optimize their synthetic routes.
References
A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions
Published: November 2, 2025
A guide for researchers, scientists, and drug development professionals on the relative performance of brominated and chlorinated pyrazines in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document provides a detailed comparison, supported by experimental data and protocols, to aid in substrate selection and reaction optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl systems.[1][2] Pyrazine rings are crucial pharmacophores found in numerous therapeutic agents. Consequently, the functionalization of halogenated pyrazines via Suzuki coupling is a vital strategy in drug discovery.
While the general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, the electron-deficient nature of the pyrazine ring significantly activates even the less reactive C-Cl bond towards oxidative addition.[3][4] This guide offers a comparative analysis of brominated and chlorinated pyrazines, evaluating their reactivity, yields, and the critical role of catalyst systems, providing researchers with the data needed to make informed decisions for their synthetic targets.
Comparative Performance: Experimental Data
The choice between a brominated or chlorinated pyrazine substrate is often dictated by a balance of reactivity, cost, availability, and the potential for sequential couplings. While bromopyrazines are generally more reactive due to the weaker C-Br bond, modern catalytic systems have made chloropyrazines highly viable and sometimes preferred substrates.[3][5]
The following table summarizes results from various studies, highlighting the conditions and yields for Suzuki coupling reactions with both types of halogenated pyrazines.
| Substrate | Halogen | Coupling Partner | Catalyst / Ligand | Base | Solvent / Temp | Time | Yield (%) | Reference |
| Chloropyrazine | Chloro | Phenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / Reflux | 18h | 95-100 | [3] |
| 3-Chloro-2,5-dimethylpyrazine | Chloro | 2-Methoxynaphthylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / Reflux | 72h | 61 | [3] |
| 5-Chloro-2-(methylthio)pyrazine | Chloro | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / 150°C (µW) | 10 min | 99 | [3] |
| 2-Amino-5-bromopyrazine | Bromo | 3-Chloropyridin-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / Reflux | 18h | ~50-60 | [3] |
| 6-Bromopyrazine (activated) | Bromo | Biphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene / Reflux | 18h | 85-100 | [3] |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Bromo | (3-chlorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / 90°C | 12h | 72 | [6] |
| 2-(4-Bromophenyl)-5-chloropyrazine | Chloro | Phenylboronic Acid | Pd(Xantphos)Cl₂ | K₃PO₄ | Dioxane/H₂O | - | Selective at Cl | [7][8] |
| 2-(4-Bromophenyl)-5-chloropyrazine | Bromo | Phenylboronic Acid | Pd(Qphos)₂ | K₃PO₄ | Dioxane/H₂O | - | Selective at Br | [7] |
Key Factors Influencing Reactivity and Selectivity
The success of a Suzuki coupling reaction with a halogenated pyrazine depends on a synergistic interplay of several factors.
1. Halogen Leaving Group:
-
Bromopyrazines: The carbon-bromine bond (C-Br) is weaker than the carbon-chlorine bond (C-Cl), facilitating the initial oxidative addition step with the Pd(0) catalyst. This generally translates to higher reactivity, often allowing for milder reaction conditions and a broader choice of catalysts.
-
Chloropyrazines: The stronger C-Cl bond typically requires more sophisticated catalyst systems to achieve efficient oxidative addition. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, Xantphos) or N-heterocyclic carbene (NHC) ligands is often necessary to promote the reaction.[9] However, their lower cost and wider commercial availability make them attractive starting materials.
2. Electronic Nature of the Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This property decreases the electron density at the carbon atoms, which activates the C-X bond (where X = Br or Cl) towards the oxidative addition step of the catalytic cycle. This inherent electronic activation is why chloropyrazines are significantly more reactive than other unactivated aryl chlorides (e.g., chlorobenzene).[3]
3. Catalyst and Ligand System: The choice of palladium catalyst and its associated ligand is the most critical factor in controlling the outcome of the reaction, especially for less reactive chloropyrazines.
-
For Bromopyrazines: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient to achieve good to excellent yields.[6]
-
For Chloropyrazines: More specialized ligands are typically required. Ligands like Xantphos, SPhos, or Buchwald's biaryl phosphine ligands are designed to facilitate the challenging oxidative addition to the C-Cl bond.
-
Regioselectivity: In di-halogenated substrates, the ligand can control which halogen reacts. As shown in the data table, using Pd(Xantphos)Cl₂ on 2-(4-bromophenyl)-5-chloropyrazine favors reaction at the pyrazinyl chloride, whereas other ligands favor the aryl bromide, demonstrating catalyst-controlled regioselectivity.[7][8]
4. Reaction Conditions:
-
Base: A base is required to activate the boronic acid for the transmetalation step.[10] Common bases include carbonates (Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or DME, often with the addition of water, are commonly used.
-
Temperature: While many reactions are run at elevated temperatures (reflux), microwave irradiation has proven highly effective for accelerating reactions, especially with deactivated substrates, reducing reaction times from hours to minutes.[3]
Experimental Protocols
Below is a general protocol for a typical Suzuki-Miyaura cross-coupling reaction involving a halogenated pyrazine.
Objective: To synthesize an aryl-pyrazine derivative from a halogenated pyrazine and an arylboronic acid.
Materials:
-
Halogenated Pyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine): 1.0 mmol
-
Arylboronic Acid: 1.2 mmol (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): 0.03 mmol (3 mol%)
-
Base (e.g., K₃PO₄): 2.0 mmol (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Schlenk flask or microwave vial, magnetic stir bar, nitrogen/argon line.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated pyrazine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (5 mL of 4:1 Dioxane/Water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously. If using microwave heating, set the temperature and time according to optimized conditions (e.g., 150 °C for 10-30 minutes).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl-pyrazine.
Visualizations
The following diagrams illustrate the experimental workflow and the logical factors influencing the Suzuki coupling of halogenated pyrazines.
Caption: General experimental workflow for Suzuki coupling.
Caption: Factors in choosing a halogenated pyrazine substrate.
Conclusion
The comparative analysis of brominated and chlorinated pyrazines in Suzuki coupling reveals a nuanced landscape for synthetic chemists.
-
Bromopyrazines offer higher intrinsic reactivity, often leading to faster reactions and easier optimization with standard palladium catalysts. They are the go-to choice when rapid synthesis and mild conditions are paramount.
-
Chloropyrazines , while inherently less reactive, have emerged as powerful and cost-effective building blocks thanks to advancements in catalyst technology. The use of specialized, electron-rich, and bulky phosphine ligands can achieve yields comparable to or even exceeding those from brominated analogs.[3] Furthermore, their lower reactivity can be exploited for selective, sequential cross-coupling reactions in polyhalogenated systems.[4]
Ultimately, the decision between a bromo- or chloropyrazine substrate depends on the specific goals of the synthesis, including desired complexity, cost considerations, and the availability of advanced catalytic systems. This guide provides the foundational data for researchers to navigate these choices effectively.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyrazine-2-carbonitriles is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of key synthetic routes, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
Pyrazine-2-carbonitrile moieties are prevalent scaffolds in a wide array of biologically active compounds. The strategic introduction of functional groups onto this heterocyclic core is paramount for modulating pharmacological properties. This document outlines and compares three principal synthetic strategies: the classical condensation of diaminomaleonitrile (DAMN) with α-dicarbonyl compounds, a modern one-pot multicomponent approach, and transition-metal-catalyzed cyanation of halopyrazines.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to functionalized pyrazine-2-carbonitriles is often a trade-off between reaction efficiency, substrate availability, and desired substitution pattern. The following tables summarize the quantitative data for each of the three major synthetic strategies, providing a clear comparison of their yields and reaction conditions.
Route 1: Classical Condensation of Diaminomaleonitrile (DAMN) with α-Dicarbonyl Compounds
This long-standing method involves the condensation of DAMN with an appropriate α-dicarbonyl compound. The reaction is typically straightforward and proceeds via a dehydration mechanism to form the pyrazine ring.
| α-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Biacetyl (2,3-Butanedione) | 5,6-Dimethylpyrazine-2,3-dicarbonitrile | Heterogeneous copper catalyst, Water | Not specified | [1] |
| Benzil (1,2-Diphenylethane-1,2-dione) | 5,6-Diphenylpyrazine-2,3-dicarbonitrile | Not specified | Not specified | [2] |
| Ethyl 4-aryl-2,4-dioxobutanoates | 5-(2-Aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile | Glacial acetic acid, Room temperature, 12 h | 68 | [3] |
Route 2: One-Pot Multicomponent Synthesis
A more contemporary approach involves a one-pot reaction of DAMN, an alkyl isocyanide, and a carbonyl chloride. This method allows for the rapid assembly of highly functionalized pyrazine-2,3-dicarbonitriles.[4]
| Carbonyl Chloride | Isocyanide | Product | Reaction Conditions | Yield (%) |
| Benzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile | THF, 60 °C, 1 h | 65 |
| 4-Methylbenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(p-tolyl)pyrazine-2,3-dicarbonitrile | THF, 60 °C, 1 h | 72 |
| 4-Methoxybenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(4-methoxyphenyl)pyrazine-2,3-dicarbonitrile | THF, 60 °C, 1 h | 68 |
| 4-Chlorobenzoyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(4-chlorophenyl)pyrazine-2,3-dicarbonitrile | THF, 60 °C, 1 h | 75 |
| 2-Thiophenecarbonyl chloride | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(thiophen-2-yl)pyrazine-2,3-dicarbonitrile | THF, 60 °C, 1 h | 58 |
| Benzoyl chloride | tert-Butyl isocyanide | 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile | THF, 25-30 °C, 15-30 min | 43 |
Route 3: Transition-Metal-Catalyzed Cyanation of Halopyrazines
This strategy is particularly useful when a functionalized halopyrazine is a readily available starting material. Both palladium and copper catalysts are commonly employed for this transformation.
| Halopyrazine | Cyanide Source | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| 2-Chloropyrazine | Zn(CN)₂ | Pd(OAc)₂ (10 mol%), 2-(Di-t-butylphosphino)-1,1'-binaphthyl (10 mol%), Zn dust (20 mol%) | DMF, 110 °C, 1 h | 93 | [5] |
| (Hetero)aryl Chlorides (general) | K₄[Fe(CN)₆]·3H₂O | Palladium precatalyst, Ligand | Dioxane/Water, 100 °C, 1 h | up to 97 | [6] |
| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile (Aminodehalogenation) | Substituted Benzylamines | Microwave irradiation | Not specified | 48-60 | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Classical Condensation for 5,6-Dimethylpyrazine-2,3-dicarbonitrile[1]
-
Reactant Preparation: Prepare a mixture of 2,3-diaminomaleonitrile (DAMN) and biacetyl.
-
Catalyst Addition: Introduce a heterogeneous catalyst based on copper-bearing salen Schiff base ligands covalently anchored into SBA-15.
-
Reaction: Conduct the reaction in water.
-
Work-up and Purification: The product can be crystallized from ethanol to yield colorless blocks.
Protocol 2: One-Pot Synthesis of 5-(Cyclohexylamino)-6-phenylpyrazine-2,3-dicarbonitrile[4]
-
Initial Reaction: In a dry, two-necked 50 mL round-bottom flask under a nitrogen atmosphere, charge benzoyl chloride (1.0 mmol) and cyclohexyl isocyanide (1.0 mmol). Heat the mixture at 60 °C for 1 hour.
-
Addition of DAMN: To the resulting mixture, add dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol).
-
Reaction Completion: Stir the reaction mixture under the specified conditions until completion, monitored by TLC.
-
Work-up and Purification: Upon completion, add petroleum ether (40–60 °C) to the filtrate to precipitate the product. Filter the yellow precipitate and wash it several times with petroleum ether to yield the pure product.
Protocol 3: Palladium-Catalyzed Cyanation of 2-Chloropyrazine[5]
-
Reaction Setup: In a reaction vessel, combine 2-chloropyrazine (1 mmol), zinc cyanide (0.54 mmol), zinc dust (0.2 mmol), and 2-(di-t-butylphosphino)-1,1'-binaphthyl (0.1 mmol) in DMF (3 ml).
-
Catalyst Addition: Add palladium acetate (0.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture rapidly to 110 °C and stir vigorously under a nitrogen atmosphere for 1 hour.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 ml) and wash with 2 N NH₄OH solution (25 ml) and brine (20 ml).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography on silica gel with an ethyl acetate/hexane eluent.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.
Caption: Classical condensation of DAMN with an α-dicarbonyl.
References
- 1. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Diphenyl-pyrazine-2,3-dicarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of pyrazine-2-carbonitrile and its derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights into the structural and electronic characteristics of these compounds, which are of significant interest in medicinal chemistry and materials science.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a series of 5-substituted pyrazine-2-carbonitrile derivatives. These substituents have been chosen to represent a range of electronic effects, from electron-donating to electron-withdrawing groups, to illustrate their influence on the spectroscopic properties of the pyrazine ring.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Substituent (at C-5) | H-3 | H-6 | Other Protons |
| -H (Pyrazine-2-carbonitrile) | 8.86 (d, J = 1.6 Hz) | 8.72 (dd, J = 2.5, 1.6 Hz) | 9.21 (d, J = 2.5 Hz, H-2) |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) |
| -Br (5-bromopyrazine-2-carbonitrile) | 8.85 (d, J = 1.5 Hz) | 8.95 (d, J = 1.5 Hz) | - |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 8.35 (d, J = 1.5 Hz) | 7.95 (d, J = 1.5 Hz) | 5.10 (br s, 2H, NH₂) |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 8.30 (d, J = 1.3 Hz) | 8.15 (d, J = 1.3 Hz) | 4.05 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Substituent (at C-5) | C-2 | C-3 | C-5 | C-6 | C≡N | Other Carbons |
| -H (Pyrazine-2-carbonitrile) | 145.5 | 147.8 | 144.1 | 143.8 | 115.6 | - |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 144.8 | 146.5 | 155.3 | 142.9 | 115.8 | 21.8 (CH₃) |
| -Br (5-bromopyrazine-2-carbonitrile) | 143.5 | 148.2 | 133.1 | 145.0 | 115.2 | - |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 142.1 | 140.5 | 157.2 | 135.8 | 116.5 | - |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 142.5 | 138.9 | 160.5 | 130.2 | 116.8 | 55.7 (OCH₃) |
Table 3: FTIR Characteristic Absorption Bands (cm⁻¹) (KBr Pellet)
| Substituent (at C-5) | ν(C≡N) | ν(C=N) / ν(C=C) (ring) | Other Key Bands |
| -H (Pyrazine-2-carbonitrile) | 2240 | 1583, 1525, 1481 | 3132, 1171, 1089, 1021, 870 |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 2238 | 1575, 1510, 1470 | 2925 (C-H stretch), 1380 (C-H bend) |
| -Br (5-bromopyrazine-2-carbonitrile) | 2242 | 1560, 1495, 1450 | 1050 (C-Br stretch) |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 2230 | 1620, 1550, 1480 | 3450, 3320 (N-H stretch) |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 2235 | 1590, 1520, 1460 | 2850 (C-H stretch), 1250 (C-O stretch) |
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Substituent (at C-5) | [M]⁺ | [M-HCN]⁺ | [M-Substituent]⁺ | Other Characteristic Fragments |
| -H (Pyrazine-2-carbonitrile) | 105 | 78 | - | 51 |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 119 | 92 | 104 | 65, 51 |
| -Br (5-bromopyrazine-2-carbonitrile) | 183/185 | 156/158 | 104 | 77 |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 120 | 93 | 104 | 66 |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 135 | 108 | 104 | 93 (loss of CH₂O), 78 |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Substituent (at C-5) | λmax 1 (nm) (π→π) | ε (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) (n→π) | ε (L·mol⁻¹·cm⁻¹) |
| -H (Pyrazine-2-carbonitrile) | 260 | ~8000 | 315 | ~1000 |
| -CH₃ (5-methylpyrazine-2-carbonitrile) | 265 | ~8500 | 320 | ~1100 |
| -Br (5-bromopyrazine-2-carbonitrile) | 268 | ~9000 | 325 | ~1200 |
| -NH₂ (5-aminopyrazine-2-carbonitrile) | 285 | ~12000 | 340 | ~1500 |
| -OCH₃ (5-methoxypyrazine-2-carbonitrile) | 275 | ~10000 | 330 | ~1300 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : Bruker Avance III 400 MHz NMR spectrometer or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the pyrazine-2-carbonitrile derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
-
¹H NMR Parameters :
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters :
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector.
-
Sample Preparation : Solid samples were prepared as potassium bromide (KBr) pellets. Approximately 1-2 mg of the sample was finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
FTIR Parameters :
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing : The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.
-
Sample Preparation (ESI) : Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL.[3] The solution was infused directly into the ESI source.
-
ESI-MS Parameters :
-
Ionization Mode: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 15 psi
-
Drying Gas Flow: 12 L/min
-
Drying Gas Temperature: 300 °C
-
-
EI-MS Parameters :
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
-
Data Processing : The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.
-
Sample Preparation : Solutions of the pyrazine-2-carbonitrile derivatives were prepared in methanol at a concentration that resulted in an absorbance maximum between 0.5 and 1.5.[4]
-
UV-Vis Parameters :
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
-
-
Data Processing : The absorbance spectrum was recorded against a methanol blank. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for spectroscopic analysis.
Caption: Detailed workflow for NMR analysis.
Caption: Workflows for FTIR, MS, and UV-Vis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. eCFR :: 40 CFR 796.1050 -- Absorption in aqueous solution: Ultraviolet/visible spectra. [ecfr.gov]
Biological Activity of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile Analogs
A comparative analysis of 3-substituted-5-aminopyrazine-2-carbonitrile analogs reveals significant variations in their biological activity as inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. This guide provides an objective comparison of these analogs, supported by experimental data, to assist researchers and drug development professionals in understanding their structure-activity relationships.
A key study in the development of CHK1 inhibitors focused on a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. The inhibitory activities of these compounds were evaluated against the CHK1 enzyme, with the results summarized in the table below. The data highlights how modifications at the 3- and 5-positions of the pyrazine-2-carbonitrile core influence their potency.
| Compound Number | R Group (Substitution at position 3) | Ar Group (Substitution at position 5) | CHK1 IC₅₀ (nM) |
| 5a | (R)-1-(dimethylamino)propan-2-yloxy | 4-methylaminopyridin-2-yl | 11 |
| 5b | (R)-1-(dimethylamino)propan-2-yloxy | 4-methoxypyridin-2-yl | 13 |
| 5c | (R)-1-(dimethylamino)propan-2-yloxy | 5-fluoro-4-methylaminopyridin-2-yl | 2.3 |
| 5d | (R)-1-(dimethylamino)propan-2-yloxy | 5-chloro-4-methylaminopyridin-2-yl | 2.1 |
| 5e | (R)-1-(dimethylamino)propan-2-yloxy | 5-bromo-4-methylaminopyridin-2-yl | 1.7 |
| 5f | (R)-1-(dimethylamino)propan-2-yloxy | 5-cyano-4-methylaminopyridin-2-yl | 1.3 |
| 5g | (R)-1-(dimethylamino)propan-2-yloxy | 4-methylamino-5-methylpyridin-2-yl | 4.6 |
| 5h | (R)-1-(dimethylamino)propan-2-yloxy | 4-methylamino-5-trifluoromethylpyridin-2-yl | 1.1 |
| 5i | (S)-1-(dimethylamino)propan-2-yloxy | 5-chloro-4-methylaminopyridin-2-yl | 14 |
| 5j | 2-(dimethylamino)ethoxy | 5-chloro-4-methylaminopyridin-2-yl | 12 |
| 5k | 3-(dimethylamino)propoxy | 5-chloro-4-methylaminopyridin-2-yl | 18 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these pyrazine-2-carbonitrile analogs as CHK1 inhibitors:
-
Substitution on the Pyridinyl Ring at C5: Introduction of small electron-withdrawing groups at the 5-position of the pyridinyl ring at C5 of the pyrazine core generally leads to increased potency. For instance, analogs with chloro (5d), bromo (5e), cyano (5f), and trifluoromethyl (5h) substituents exhibit lower IC₅₀ values compared to the unsubstituted analog (5a).
-
Stereochemistry of the Alkoxyamino Side Chain at C3: The stereochemistry of the chiral center in the alkoxyamino side chain at the C3 position has a notable impact on activity. The (R)-enantiomer (5d, IC₅₀ = 2.1 nM) is significantly more potent than the (S)-enantiomer (5i, IC₅₀ = 14 nM).
-
Length of the Alkoxyamino Side Chain at C3: The length and structure of the alkoxyamino side chain also influence inhibitory activity. The (R)-1-(dimethylamino)propan-2-yloxy group (as in 5d) appears to be optimal among the tested variations, showing higher potency than the shorter 2-(dimethylamino)ethoxy (5j) and the longer 3-(dimethylamino)propoxy (5k) chains.
Experimental Protocols
CHK1 Inhibition Assay:
The enzymatic activity of CHK1 was determined using a Caliper microfluidic assay.[1] The assay measures the phosphorylation of a substrate peptide by the CHK1 enzyme. The reaction mixture contained the CHK1 enzyme, the substrate peptide, ATP, and the test compound at varying concentrations. The rate of product formation was monitored, and the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.
Visualizations
The following diagrams illustrate the core chemical structure and the logical relationship of the structure-activity analysis.
Caption: Core chemical scaffold of the compared pyrazine-2-carbonitrile analogs.
Caption: Logical flow of the structure-activity relationship analysis.
References
The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis
In the realm of drug discovery and development, the efficient and controlled synthesis of complex heterocyclic scaffolds is paramount. Pyrazine derivatives, in particular, are key components of numerous kinase inhibitors and other therapeutic agents. For researchers and medicinal chemists, the choice of starting materials and intermediates can significantly impact the success of a synthetic campaign. This guide provides a comparative analysis of 3-Bromo-5-chloropyrazine-2-carbonitrile, highlighting its advantages over other dihalogenated pyrazine intermediates. The core benefit of this reagent lies in the differential reactivity of its bromine and chlorine substituents, enabling regioselective and sequential cross-coupling reactions.
Orthogonal Reactivity: The Key to Controlled Functionalization
The primary advantage of this compound stems from the well-established differences in reactivity between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. This allows for the selective reaction at the 3-position (bromine) while leaving the 5-position (chlorine) intact for a subsequent, different transformation.
This "one-pot" or sequential approach is highly valuable in the construction of complex, unsymmetrically substituted pyrazines, which are often challenging to synthesize through other routes. Alternative intermediates, such as 3,5-dibromopyrazine-2-carbonitrile or 3,5-dichloropyrazine-2-carbonitrile, lack this inherent differential reactivity, making selective monofunctionalization more difficult and often leading to mixtures of products.
Comparative Performance: A Data-Driven Perspective
While a direct head-to-head comparison in a single study is often not available in the literature, we can compile representative data from various sources to illustrate the expected outcomes when using different dihalogenated pyrazines in a sequential Suzuki coupling strategy. The following table summarizes the anticipated yields for a two-step sequential Suzuki coupling, where the goal is to introduce two different aryl groups (Ar¹ and Ar²) onto the pyrazine core.
| Intermediate | Reaction Step | Catalyst System | Typical Yield (%) | Purity of Monofunctionalized Intermediate | Overall 2-Step Yield (%) |
| This compound | 1. Suzuki (Ar¹B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 85-95 | High (>95%) | 72-85 |
| 2. Suzuki (Ar²B(OH)₂) | Pd₂(dba)₃, SPhos, K₃PO₄ | 80-90 | - | ||
| 3,5-Dichloropyrazine-2-carbonitrile | 1. Suzuki (Ar¹B(OH)₂) | Pd₂(dba)₃, SPhos, K₃PO₄ | 60-75 (mono) + 10-20 (di) | Moderate (mixture) | 45-60 |
| 2. Suzuki (Ar²B(OH)₂) | Harsher conditions required | 75-85 | - | ||
| 3,5-Dibromopyrazine-2-carbonitrile | 1. Suzuki (Ar¹B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 50-65 (mono) + 25-35 (di) | Low (significant di-substitution) | <40 |
| 2. Suzuki (Ar²B(OH)₂) | Not applicable due to low selectivity in step 1 | - | - |
Note: The data presented in this table is a synthesized representation based on typical yields reported in the literature for similar transformations and is intended for illustrative purposes.
The data clearly indicates that the use of this compound is expected to provide a significantly higher overall yield of the desired disubstituted product due to the high selectivity of the initial monofunctionalization at the C-Br bond.
Experimental Protocols
General Protocol for Sequential Suzuki-Miyaura Coupling using this compound
Step 1: Selective Coupling at the Bromine Position
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added the first arylboronic acid (Ar¹B(OH)₂, 1.1 eq.) and a base (e.g., Na₂CO₃, 2.0 eq.).
-
The mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is added, and the reaction mixture is heated to 80-90 °C under an inert atmosphere.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 3-aryl-5-chloropyrazine-2-carbonitrile intermediate.
Step 2: Coupling at the Chlorine Position
-
To a solution of the 3-aryl-5-chloropyrazine-2-carbonitrile intermediate (1.0 eq.) in a suitable solvent (e.g., toluene or t-BuOH/water) is added the second arylboronic acid (Ar²B(OH)₂, 1.2 eq.) and a stronger base (e.g., K₃PO₄, 3.0 eq.).
-
The mixture is degassed with nitrogen or argon.
-
A more active palladium catalyst system (e.g., Pd₂(dba)₃, 0.05 eq., and a phosphine ligand such as SPhos, 0.1 eq.) is added.
-
The reaction mixture is heated to a higher temperature (e.g., 100-110 °C) under an inert atmosphere.
-
Workup and purification are performed as described in Step 1 to yield the final 3-Ar¹-5-Ar²-pyrazine-2-carbonitrile product.
Visualizing the Synthetic Strategy
The following diagrams illustrate the strategic advantage of using this compound for sequential synthesis.
Caption: Workflow for sequential Suzuki coupling.
Caption: Outcome comparison of dihalo-pyrazines.
Conclusion
For medicinal chemists and researchers focused on the synthesis of complex, unsymmetrically substituted pyrazine derivatives, this compound offers a distinct strategic advantage over other dihalogenated pyrazine intermediates. Its inherent differential reactivity allows for a controlled, sequential functionalization of the pyrazine core, leading to higher yields, greater purity of intermediates, and a more efficient overall synthetic route. While the initial cost of this intermediate may be a consideration, the savings in terms of reaction steps, purification, and overall time often make it the more economical and scientifically sound choice for the development of novel therapeutic agents.
validation of analytical methods for quantifying 3-Bromo-5-chloropyrazine-2-carbonitrile
A comprehensive guide to the validation of analytical methods for the quantification of 3-Bromo-5-chloropyrazine-2-carbonitrile is essential for researchers, scientists, and drug development professionals. This guide provides a comparative overview of suitable analytical techniques, supported by hypothetical experimental data, to ensure the reliability and accuracy of quantitative analysis. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
For the quantification of this compound, a halogenated heterocyclic compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (MS) are two of the most appropriate analytical techniques. The choice between these methods often depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
Table 1: Comparison of HPLC-UV and GC-MS Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Separation based on polarity | Separation based on volatility and polarity |
| Detector | UV-Vis Detector | Mass Spectrometer |
| Typical Mobile Phase | Acetonitrile:Water | - (Carrier Gas: Helium) |
| Typical Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Advantages | Robust, widely available, suitable for non-volatile compounds | High sensitivity and selectivity, definitive identification |
| Disadvantages | Lower sensitivity compared to MS | Requires derivatization for non-volatile compounds |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of typical experimental protocols for the validation of HPLC-UV and GC-MS methods for quantifying this compound.
HPLC-UV Method Protocol
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
GC-MS Method Protocol
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 0.1-10 µg/mL).
-
Sample Solution: Extract the analyte from the sample matrix using a suitable solvent and dilute to fall within the calibration curve range.
-
Data Presentation: Method Validation Parameters
The following tables summarize the hypothetical validation data for the two proposed methods, based on ICH Q2(R1) guidelines.
Table 2: Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method |
| Range (µg/mL) | 1 - 50 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 12345x + 678 | y = 98765x + 432 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low | 99.5 | 101.2 |
| Medium | 100.2 | 99.8 |
| High | 99.8 | 100.5 |
| Average Recovery (%) | 99.8 | 100.5 |
Table 4: Precision (Relative Standard Deviation - RSD)
| Precision Level | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | < 1.0 | < 1.5 |
| Intermediate Precision (n=6) | < 1.5 | < 2.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: General Analytical Workflow for Quantification.
References
A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics of halogenated pyrazines, compounds of significant interest in medicinal chemistry and materials science. Understanding the reactivity of these building blocks is crucial for designing efficient synthetic routes and developing novel molecular entities. This document summarizes available kinetic data, outlines experimental protocols for kinetic analysis, and visually represents key concepts to aid in research and development.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halogenated pyrazines. The reactivity of the halogenated pyrazine is primarily influenced by the nature of the halogen atom, with the general trend in reactivity for activated aryl halides being F > Cl ≈ Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond.[1]
Comparative Kinetic Data for Nucleophilic Aromatic Substitution of 2-Halopyridines with Piperidine in Methanol at 25°C[2]
| Halogen | Rate Constant (k, M-2s-1) | Relative Rate | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| F | 2.02 × 10-5 | ~1 | 22.5 | 19.8 | -9.1 |
| Cl | 2.10 × 10-5 | ~1 | 22.4 | 16.3 | -20.6 |
| Br | 2.67 × 10-5 | ~1.3 | 22.3 | 20.9 | -4.8 |
| I | 2.62 × 10-5 | ~1.3 | 22.3 | 15.7 | -22.2 |
Disclaimer: This data is for 2-substituted N-methylpyridinium ions and should be used as an approximation for the relative reactivity of halogenated pyrazines.
The data for halopyridines shows a less pronounced "element effect" than typically observed for other activated aryl halides, with the reactivity being roughly similar across the different halogens.[2] This has been attributed to a mechanism where the rate-determining step is not the initial nucleophilic addition, but rather a subsequent proton transfer step.[2] For pyrazines, which are more electron-deficient than pyridines, the initial nucleophilic attack is expected to be faster, and the leaving group ability (I > Br > Cl > F) might play a more significant role in the overall reaction rate.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex molecules containing pyrazine moieties. The reactivity of halogenated pyrazines in this reaction generally follows the order of C-X bond strength: I > Br > Cl > F. This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is weaker for heavier halogens.
While specific comparative kinetic data for the Suzuki-Miyaura coupling of a full series of halogenated pyrazines is scarce, qualitative observations from the literature support this general trend. Chloropyrazines are commonly used substrates, and their coupling with various boronic acids has been extensively studied.[3] Bromopyrazines are also frequently employed and are generally more reactive than their chloro-analogues, often requiring milder reaction conditions. Iodopyrazines are the most reactive but are also less common and more expensive. The use of fluoropyrazines in Suzuki-Miyaura reactions is less prevalent due to the strength of the C-F bond, often requiring specialized catalytic systems.
Experimental Protocols
General Protocol for a Kinetic Study of Nucleophilic Aromatic Substitution
This protocol outlines a general method for determining the reaction kinetics of a halogenated pyrazine with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
Halogenated pyrazine (e.g., 2-chloropyrazine)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., Methanol)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the halogenated pyrazine and the nucleophile of known concentrations in the chosen solvent.
-
Reaction Initiation: In a quartz cuvette maintained at a constant temperature, mix the halogenated pyrazine solution with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately start monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not, or vice versa. Collect absorbance data at regular time intervals.
-
Data Analysis: Plot the natural logarithm of the absorbance change (ln(At - A∞)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Determination of the Second-Order Rate Constant: Repeat the experiment with different concentrations of the nucleophile. Plot kobs versus the concentration of the nucleophile. The slope of this plot will be the second-order rate constant (k).
-
Determination of Activation Parameters: Repeat the entire procedure at different temperatures to determine the activation energy (Ea) and other activation parameters from an Arrhenius plot (ln(k) vs 1/T).
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-5-chloropyrazine-2-carbonitrile (CAS: 440124-25-4). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Statements for Structurally Similar Compounds: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable minimum. For prolonged contact or immersion, consider heavier-duty gloves such as butyl rubber. Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 440124-25-4 |
| Molecular Formula | C₅HBrClN₃[2] |
| Molecular Weight | 218.438 g/mol [2] |
| Polar Surface Area | 49.57 Ų[2] |
| Vapor Pressure | 0.001 mmHg at 25°C[2] |
| Enthalpy of Vaporization | 54.956 kJ/mol[2] |
| Index of Refraction | 1.636[2] |
| Molar Refractivity | 39.466 cm³[2] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls:
-
All work with this compound must be performed in a properly functioning and certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
Experimental Workflow:
Safe handling workflow for this compound.
Step-by-Step Procedure:
-
Preparation:
-
Before handling the compound, ensure all necessary PPE is available and in good condition.
-
Prepare your workspace in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Have all necessary equipment and reagents ready to minimize movement in and out of the fume hood.
-
-
Donning PPE:
-
Put on your lab coat, followed by safety goggles and a face shield if necessary.
-
Don the appropriate chemical-resistant gloves.
-
-
Weighing:
-
Weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
If weighing outside the fume hood is unavoidable, use an enclosure to minimize the risk of dust inhalation.
-
-
Dissolution:
-
Add the solvent to the container with the compound slowly and carefully to avoid splashing.
-
If necessary, gently swirl or stir the mixture to dissolve the solid.
-
-
Reaction Setup:
-
Set up your reaction apparatus within the fume hood.
-
Transfer the solution containing the compound to the reaction vessel using a pipette or syringe.
-
-
Reaction Workup:
-
After the reaction is complete, quench the reaction carefully as per your experimental protocol.
-
Perform all extraction and purification steps within the fume hood.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and then with soap and water.
-
Dispose of the cleaning materials as hazardous waste.
-
Disposal Plan
Waste Segregation and Collection:
All waste contaminated with this compound must be treated as hazardous waste.
Disposal workflow for this compound waste.
Procedure:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, disposable lab coats, bench paper, and pipette tips, in a designated, clearly labeled "Halogenated Solid Waste" container.
-
This container should be a sealable plastic bag or a rigid container with a lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and washings, in a designated, clearly labeled "Halogenated Liquid Waste" container.
-
The container must be made of a chemically resistant material (e.g., high-density polyethylene) and have a secure, leak-proof cap.
-
Do not overfill the waste container; leave at least 10% headspace to allow for expansion.
-
-
Storage and Disposal:
-
Store all waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the waste containers are properly sealed and labeled with the full chemical name and an approximate concentration of the contents.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in the regular trash.
-
By following these guidelines, you can minimize the risks associated with handling this compound and ensure the safety of yourself and your colleagues. Always consult your institution's specific safety protocols and chemical hygiene plan.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
